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  • Product: 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine
  • CAS: 325991-75-1

Core Science & Biosynthesis

Foundational

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine physical and chemical properties

An In-depth Technical Guide to a Novel Piperazine Derivative A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The compound "1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine"...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to a Novel Piperazine Derivative

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The compound "1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine" represents a novel chemical entity for which public-domain data is not currently available. Our comprehensive search of chemical databases and scientific literature did not yield specific physical and chemical properties, synthesis protocols, or biological activity for this molecule.

In the spirit of scientific advancement and to provide valuable insights into a structurally related class of compounds, this guide will instead focus on a well-documented piperazine derivative with relevance in pharmaceutical development: 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine , a key intermediate in the synthesis of the multimodal antidepressant Vortioxetine.[1]

This pivot allows us to deliver a technically rich and data-supported guide that aligns with the core interests of our audience in drug development and the exploration of novel chemical scaffolds. The principles, methodologies, and characterization techniques discussed herein are broadly applicable to the study of other novel piperazine derivatives.

Technical Guide: 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine

This guide provides a detailed overview of the physical and chemical properties, synthesis, and analytical characterization of 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine.

Molecular and Physicochemical Properties

1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine is a substituted phenylpiperazine that serves as a crucial building block in multi-step organic syntheses.[1] Its core structure consists of a piperazine ring linked to a phenyl group, which in turn is bonded to a 2,4-dimethylphenylthio moiety.

Table 1: Physicochemical Properties of 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine and its Hydrochloride Salt

PropertyValueSource
Chemical Name 1-[2-[(2,4-dimethylphenyl)thio]phenyl]piperazineN/A
Molecular Formula C18H22N2S[2]
Molecular Weight 298.45 g/mol [2]
CAS Number 1293489-74-3 (free base)[3][4]
Hydrochloride Salt CAS Number 1293342-97-8[2][4]
Hydrochloride Salt Molecular Formula C18H23ClN2S[2]
Hydrochloride Salt Molecular Weight 334.91 g/mol [2]
Synthesis and Manufacturing

The synthesis of 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine is a key step in the overall production of Vortioxetine.[1] One common manufacturing approach involves a palladium-catalyzed Buchwald-Hartwig amination reaction.[5] This method is favored for its efficiency in forming the N-aryl bond.

Conceptual Synthesis Workflow:

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 2_4_dimethylthiophenol 2,4-Dimethylthiophenol coupling_reaction Buchwald-Hartwig Coupling 2_4_dimethylthiophenol->coupling_reaction 2_bromo_1_iodobenzene 2-Bromo-1-iodobenzene 2_bromo_1_iodobenzene->coupling_reaction piperazine Piperazine piperazine->coupling_reaction pd_source Palladium Source (e.g., Pd2(dba)3) pd_source->coupling_reaction phosphine_ligand Phosphine Ligand (e.g., rac-BINAP) phosphine_ligand->coupling_reaction solvent Solvent (e.g., Toluene) solvent->coupling_reaction base Base base->coupling_reaction product 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine coupling_reaction->product purification Purification (e.g., Crystallization) product->purification final_product Purified Product purification->final_product

Caption: Conceptual workflow for the synthesis of 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine.

Experimental Protocol Considerations:

  • Catalyst Selection: The choice of palladium source and phosphine ligand is critical for reaction efficiency and yield.[5] Different ligands can influence the reaction kinetics and the formation of impurities.

  • Solvent and Base: The reaction is typically carried out in a non-polar solvent like toluene. The base is necessary to facilitate the catalytic cycle.

  • Purification: After the reaction, the product is often isolated and purified. A common method involves forming a salt, such as the hydrobromide salt, which can then be purified by recrystallization.[5] The use of specific solvents during crystallization can lead to the formation of different polymorphic forms or solvates, which may have distinct physical properties.[5]

Analytical Characterization

To ensure the identity, purity, and quality of 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine, a range of analytical techniques are employed.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
X-Ray Powder Diffraction (XRPD) To identify the crystalline form (polymorph) of the compound, particularly for its salt forms.[5]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the identity of the compound.

X-Ray Powder Diffraction (XRPD) for Polymorph Analysis:

The hydrobromide salt of 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine is known to exist in at least three different polymorphic forms: α, β, and γ.[5] The β-form is reported to be the most stable.[5]

G compound 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine-HBr xrpd XRPD Analysis compound->xrpd polymorphs Polymorphic Forms xrpd->polymorphs alpha α-form polymorphs->alpha beta β-form (most stable) polymorphs->beta gamma γ-form polymorphs->gamma

Caption: XRPD is used to differentiate the polymorphic forms of the HBr salt.

Role in Drug Development

1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine is a critical intermediate in the synthesis of Vortioxetine, a drug used for the treatment of major depressive disorder.[1][6] The purity and quality of this intermediate directly impact the quality of the final active pharmaceutical ingredient (API).

Logical Flow from Intermediate to API:

G intermediate 1-[2-(2,4-Dimethylphenyl)thio]phenyl]piperazine final_synthesis Final Synthetic Step(s) intermediate->final_synthesis api Vortioxetine (API) final_synthesis->api formulation Pharmaceutical Formulation api->formulation drug_product Final Drug Product formulation->drug_product

Caption: Progression from the key intermediate to the final drug product.

The study of such intermediates is crucial for process optimization, impurity profiling, and ensuring the overall safety and efficacy of the final drug product.

References

  • Pharmaffiliates. Vortioxetine-impurities. [Link]

  • Google Patents. US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • PubChem. 1-[2-(2, 4-dimethylphenylsulfanyl) -phenyl ] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Patent CN-101472906-B. [Link]

  • A Guide to the Vortioxetine Synthesis Process. A Guide to the Vortioxetine Synthesis Process. [Link]

  • Synchemia. Vortioxetine 3,4-isomer (USP) | CAS NO -. [Link]

Sources

Exploratory

Molecular weight and structural formula of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

An In-Depth Technical Guide to the Structural Elucidation, Molecular Weight Determination, and Synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine Executive Summary This technical whitepaper provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation, Molecular Weight Determination, and Synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

Executive Summary

This technical whitepaper provides a comprehensive analysis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine . As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, offering field-proven methodologies for its synthesis, structural elucidation, and exact molecular weight determination. Every protocol detailed herein is designed as a self-validating system, ensuring that researchers can replicate these workflows with high fidelity.

Core Chemical Identity & Structural Formula

The compound 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is constructed from a central 2-methylpiperazine scaffold, where both the N1 and N4 secondary amines have been functionally derivatized via nucleophilic acyl substitution with 3,4-dimethylbenzenesulfonyl groups.

Structural Causality & Steric Implications

The presence of the methyl group at the C2 position of the piperazine ring introduces significant steric hindrance and desymmetrizes the molecule. During synthesis, the N4 position (being less sterically hindered) typically undergoes sulfonylation faster than the N1 position. In the fully substituted bis-sulfonamide, the bulky 3,4-dimethylphenyl groups are forced into a trans-diaxial or pseudo-equatorial conformation to minimize transannular steric clashes, fundamentally altering the molecule's binding kinetics when interacting with target protein pockets [3].

Quantitative Physicochemical Data

To facilitate rapid comparison for high-throughput screening (HTS) and structural modeling, the core physicochemical parameters are summarized below.

PropertyValueComputational / Experimental Rationale
IUPAC Name 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazineStandard nomenclature defining the substitution pattern.
Molecular Formula C21​H28​N2​O4​S2​ Derived from: C5​H10​N2​ (core) + 2×C8​H9​O2​S (substituents).
Molecular Weight 436.59 g/mol Standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999, S:32.065).
Monoisotopic Mass 436.1490 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration.
H-Bond Donors 0Both piperazine nitrogens are fully substituted.
H-Bond Acceptors 4Contributed entirely by the four sulfonyl oxygen atoms.

Synthetic Methodology: Bis-Sulfonylation Workflow

The synthesis of bis-arylsulfonamides requires careful control of stoichiometry and pH[2]. The following protocol details the robust generation of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 2-methylpiperazine (1.0 equivalent, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Acid Scavenging: Add triethylamine ( Et3​N , 3.0 equivalents, 30 mmol) to the solution.

    • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine acts as an acid scavenger, preventing the protonation of the unreacted piperazine amines. Protonated amines are non-nucleophilic, which would prematurely halt the reaction[4].

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 3,4-dimethylbenzenesulfonyl chloride (2.2 equivalents, 22 mmol) in DCM (20 mL) and add it dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the sulfonylation and minimizes the hydrolysis of the highly reactive sulfonyl chloride by any trace ambient moisture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted base), followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure bis-sulfonamide.

Synthesis A 2-Methylpiperazine (Core Scaffold) C DCM / Triethylamine (0 °C to RT, 12h) A->C B 3,4-Dimethylbenzenesulfonyl Chloride (2.2 Equivalents) B->C D 1,4-Bis[(3,4-dimethylphenyl)sulfonyl] -2-methylpiperazine C->D Nucleophilic Acyl Substitution

Synthetic pathway for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine.

Analytical Workflows: Molecular Weight & Structural Confirmation

To validate the synthesized compound, a self-validating analytical system utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) is strictly required.

Workflow 1: Exact Molecular Weight Determination via LC-HRMS

Because the piperazine nitrogens are converted into sulfonamides, their basicity is drastically reduced. Consequently, ionization via Electrospray Ionization (ESI) often relies on the formation of sodium adducts or protonation at the sulfonyl oxygens.

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol ( MeOH ). Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of MeOH and Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization & Detection (ESI-TOF): Operate the mass spectrometer in positive ion mode.

    • Causality: Soft ionization (ESI) is chosen over Electron Impact (EI) to prevent the fragile sulfonamide bonds ( S−N ) from undergoing extensive in-source fragmentation, ensuring the intact molecular ion reaches the detector.

  • Data Validation: Scan for the protonated molecular ion [M+H]+ at m/z 437.1568 and the sodium adduct [M+Na]+ at m/z 459.1388 . A mass error of < 5 ppm confirms the exact molecular formula of C21​H28​N2​O4​S2​ .

Analytical S1 Sample Prep (1 µg/mL in MeOH/H2O) S2 ESI-HRMS (Positive Ion Mode) S1->S2 Soft Ionization S3 Mass Analyzer (TOF or Orbitrap) S2->S3 Separation by m/z S4 Data Analysis ([M+H]+ m/z 437.1568) S3->S4 Exact Mass Detection

HRMS analytical workflow for exact molecular weight determination.

Workflow 2: Structural Elucidation via NMR Spectroscopy

While HRMS confirms the molecular weight, 1H and 13C NMR are required to verify the regiochemistry and the integrity of the 2-methylpiperazine core.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • 1H NMR Analysis (400 MHz):

    • Aromatic Region (δ 7.2 - 7.6 ppm): Look for the integration of 6 protons corresponding to the two 3,4-dimethylphenyl rings.

    • Aliphatic Region (δ 2.2 - 2.4 ppm): Expect two distinct singlets integrating to 6 protons each, confirming the four methyl groups on the phenyl rings.

    • Piperazine Core (δ 2.5 - 3.8 ppm): A complex multiplet integrating to 7 protons confirms the CH2​ and CH groups of the piperazine ring.

    • C2-Methyl Group (δ 1.0 - 1.2 ppm): A distinct doublet integrating to 3 protons confirms the presence of the methyl group on the piperazine ring. The doublet splitting ( J≈6.5 Hz) is caused by coupling with the adjacent single proton at the C2 position.

Conclusion

The characterization of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine requires a rigorous, multi-modal approach. By understanding the causality behind the synthetic use of acid scavengers and the analytical preference for soft ionization techniques, researchers can reliably synthesize and validate this complex bis-sulfonamide. The exact molecular weight (436.59 g/mol ) and the distinct steric profile provided by the 2-methylpiperazine core make it a highly specific candidate for advanced structure-activity relationship (SAR) studies in drug discovery.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists in Fibrotic Disorders. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. Available at:[Link]

Foundational

Mechanism of Formation for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine: A Technical Guide

Executive Summary The synthesis of bissulfonamides, specifically 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, represents a fundamental and highly utilized transformation in medicinal chemistry. Sulfonylpiper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of bissulfonamides, specifically 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, represents a fundamental and highly utilized transformation in medicinal chemistry. Sulfonylpiperazine scaffolds are heavily favored in drug development for their structural rigidity, metabolic stability, and ability to form strong, directional interactions with biological targets[1]. This technical guide delineates the mechanistic pathway, regiochemical considerations, and a self-validating experimental protocol for the complete bis-sulfonylation of the asymmetric 2-methylpiperazine core.

Chemical Architecture & Reactivity Profile

The formation of 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is achieved via a nucleophilic acyl substitution (specifically, sulfonylation) between 2-methylpiperazine and 3,4-dimethylbenzenesulfonyl chloride[2].

The defining feature of this reaction is the inherent asymmetry of the 2-methylpiperazine core. The secondary amine at the N4 position is relatively unhindered, whereas the N1 position is sterically shielded by the adjacent C2-methyl group. Consequently, the reaction is strictly stepwise, governed by steric bias. Furthermore, the electron-donating nature of the methyl groups on the 3,4-dimethylbenzenesulfonyl chloride slightly tempers the electrophilicity of the sulfonyl sulfur compared to unsubstituted analogs, yet it remains highly reactive under optimized, anhydrous conditions[2].

The Sulfonylation Mechanism: A Stepwise Causality

The mechanism proceeds via a classic bimolecular nucleophilic attack at the sulfonyl sulfur, characterized by the following sequence:

  • First Sulfonylation (N4 Attack): The lone pair of the less hindered N4 nitrogen attacks the electrophilic sulfur atom of the first equivalent of 3,4-dimethylbenzenesulfonyl chloride. This forms a pentacoordinate, trigonal bipyramidal transition state. The intermediate rapidly collapses, expelling a chloride anion and yielding an N4-monosulfonylated ammonium intermediate.

  • Deprotonation: A tertiary amine base (e.g., triethylamine) deprotonates the intermediate, neutralizing the HCl byproduct and restoring the nucleophilicity of the system[1].

  • Second Sulfonylation (N1 Attack): The second equivalent of the sulfonyl chloride is attacked by the sterically hindered N1 nitrogen. Due to the C2-methyl group, this step requires a higher activation energy, necessitating extended reaction times or ambient thermal energy to reach completion. Subsequent deprotonation yields the final bis-sulfonylated product.

Mechanism R1 2-Methylpiperazine + Base TS1 Pentacoordinate TS (N4 Position) R1->TS1 N4 Attack SC 3,4-Dimethylbenzene- sulfonyl Chloride SC->TS1 INT N4-Monosulfonylated Intermediate TS1->INT -Cl⁻, -H⁺ TS2 Pentacoordinate TS (N1 Position) INT->TS2 N1 Attack SC2 3,4-Dimethylbenzene- sulfonyl Chloride SC2->TS2 PROD 1,4-Bis[(3,4-dimethylphenyl) sulfonyl]-2-methylpiperazine TS2->PROD -Cl⁻, -H⁺

Mechanistic pathway of stepwise N4 to N1 sulfonylation of 2-methylpiperazine.

Thermodynamic & Kinetic Parameters

To ensure high fidelity and maximum yield, the reaction parameters must be precisely tuned to accommodate the differential reactivity of the N4 and N1 positions.

Table 1: Kinetic & Thermodynamic Parameters of Piperazine Sulfonylation

ParameterN4-Sulfonylation (Step 1)N1-Sulfonylation (Step 2)Rationale
Steric Hindrance Low (Secondary amine, unhindered)High (Adjacent to C2-methyl group)The C2-methyl group creates a steric shield around N1, increasing the activation energy for nucleophilic attack.
Reaction Temperature 0 °C to 5 °C20 °C to 25 °C (Room Temp)N4 reacts rapidly at low temperatures; N1 requires ambient thermal energy to overcome steric bulk.
Equivalents Required 1.0 eq> 1.0 eq (Total 2.2 eq used)Excess electrophile drives the equilibrium of the slower N1-reaction to completion.
Base Requirement 1.0 eq (to neutralize HCl)1.0 eq (Total > 2.0 eq used)Continuous acid scavenging is required to prevent protonation of the piperazine nitrogens.

Experimental Protocol: Self-Validating Workflow

The following step-by-step methodology ensures the complete conversion of 2-methylpiperazine to its bis-sulfonylated derivative while preventing hydrolytic degradation of the electrophile[1].

Materials:

  • 2-Methylpiperazine (1.0 eq)

  • 3,4-Dimethylbenzenesulfonyl chloride (2.2 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 1.0 eq of 2-methylpiperazine and 3.0 eq of Et₃N in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM provides a polar aprotic environment that solubilizes the reagents without competing as a nucleophile. Et₃N acts as an essential acid scavenger[1].

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 2.2 eq of 3,4-dimethylbenzenesulfonyl chloride in a minimal volume of DCM and add it dropwise to the mixture.

    • Causality: The initial N4-sulfonylation is highly exothermic. Cooling and dropwise addition prevent local thermal spikes that could drive side reactions or degrade the sulfonyl chloride[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 6 to 12 hours.

    • Causality: While the N4 position reacts rapidly at 0 °C, the sterically hindered N1 position requires ambient thermal energy and extended time to overcome the activation barrier for the second sulfonylation[3].

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: NaHCO₃ safely neutralizes any residual acid and hydrolyzes unreacted sulfonyl chloride into water-soluble sulfonates, leaving the highly stable bissulfonamide product intact in the organic phase[3].

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a Hexane/Ethyl Acetate gradient) to isolate the pure 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine.

Workflow Step1 1. Reagent Preparation Dissolve amine & Et3N in dry DCM Step2 2. Electrophile Addition Dropwise add sulfonyl chloride at 0 °C Step1->Step2 Step3 3. Propagation Warm to RT, stir for 6-12 hours Step2->Step3 Step4 4. Quench & Extraction Quench with NaHCO3(aq), extract Step3->Step4 Step5 5. Purification Silica gel chromatography Step4->Step5

Experimental workflow for the complete bis-sulfonylation of piperazine derivatives.

References

  • [2] Title: 2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1 ... Source: EvitaChem URL:

  • [1] Title: Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate | 914234-62-1 Source: Benchchem URL:

  • [3] Title: Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors Source: PMC (National Institutes of Health) URL:

Sources

Exploratory

Pharmacological Potential of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In modern medicinal chemistry, the piperazine ring i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold. When functionalized with arylsulfonyl groups at the N1 and N4 positions, the resulting bis(arylsulfonyl)piperazines exhibit a highly versatile spectrum of pharmacological activities, ranging from metabolic enzyme inhibition to antineoplastic and neuroreceptor modulating effects[1].

The specific derivative, 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine , represents a highly optimized structural motif designed for targeted receptor engagement. As an application scientist who has guided numerous hit-to-lead optimization cascades, I analyze this molecule's potential through its specific structural causality:

  • The C2-Methyl Stereochemical Anchor: The 2-methyl substitution on the piperazine ring is not merely a structural decoration; it is a deliberate stereochemical anchor. By breaking the symmetry of the classical piperazine ring, the C2-methyl group introduces chirality (yielding R and S enantiomers). This steric bulk restricts the conformational flexibility of the ring, effectively "locking" the molecule into a favorable bioactive conformation. This reduces the entropic penalty upon binding to chiral enzyme pockets[2].

  • The 3,4-Dimethylphenyl Moieties: The bis-arylsulfonyl linkages act as rigid, strong hydrogen-bond acceptors. The addition of 3,4-dimethylphenyl groups serves a dual purpose. First, the electron-donating methyl groups increase the electron density of the phenyl ring, enhancing its ability to participate in π−π stacking and cation- π interactions with aromatic amino acid residues in target receptors. Second, the lipophilic bulk perfectly complements deep hydrophobic pockets, driving binding affinity through the hydrophobic effect[3].

Mechanistic Targets & Pharmacological Profiling

Based on the structural homology of the 1,4-bis(arylsulfonyl)piperazine class, this derivative is primed for three primary therapeutic avenues.

A. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition (Type 2 Diabetes)

Bis(arylsulfonyl)piperazines have been extensively validated as potent DPP-IV inhibitors[3]. DPP-IV is a serine exopeptidase responsible for the rapid degradation of incretin hormones (GLP-1 and GIP). By inhibiting DPP-IV, these derivatives prolong incretin half-life, thereby stimulating glucose-dependent insulin secretion. The 3,4-dimethylphenyl groups are hypothesized to occupy the hydrophobic S1 and S2 pockets of DPP-IV, mimicking the binding mode of established gliptins[3].

DPPIV_Pathway Incretins Incretin Hormones (GLP-1 & GIP) DPPIV DPP-IV Enzyme Incretins->DPPIV Degraded by Insulin Insulin Secretion (Pancreatic β-cells) Incretins->Insulin Stimulates (when active) Metabolites Inactive Metabolites DPPIV->Metabolites Cleavage Inhibitor 1,4-Bis-Derivative (Inhibitor) Inhibitor->DPPIV Competitive Inhibition Glucose Blood Glucose Reduction Insulin->Glucose Promotes

Mechanism of DPP-IV inhibition by 1,4-bis-derivatives enhancing insulin secretion.

B. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Arylsulfonylpiperazine cores are recognized as potent inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol, contributing to metabolic syndrome and obesity[2]. The lipophilic bulk of the 3,4-dimethylphenyl moieties provides excellent shape complementarity to the hydrophobic active site of 11β-HSD1, allowing for nanomolar binding affinities[2].

C. Anticancer & Cytotoxic Potential

Hybrid molecules containing the arylsulfonylpiperazine nucleus have demonstrated significant cytotoxicity against various human cancer cell lines (e.g., HeLa, A549, MD-AMB-231)[4]. The mechanism often involves the disruption of intracellular pH homeostasis via carbonic anhydrase inhibition or interference with microtubule dynamics.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that include internal controls to prevent false positives—a common issue with highly lipophilic, aromatic compounds.

Protocol 1: Fluorometric DPP-IV Inhibition Assay

Rationale: Aromatic sulfonyl compounds often absorb strongly in the UV-Vis spectrum (250-350 nm), which can interfere with standard colorimetric assays. A fluorometric assay (using AMC cleavage) bypasses this optical interference, providing a higher signal-to-noise ratio.

  • Reagent Preparation: Prepare 10 mM stock solutions of the 1,4-bis-derivative in LC-MS grade DMSO. Dilute to working concentrations (0.1 nM - 100 μM) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA). Critical: Keep final DMSO concentration <1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 μL of human recombinant DPP-IV enzyme to 96-well black opaque microplates. Add 10 μL of the test compound. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 30 μL of H-Gly-Pro-AMC substrate (final concentration 50 μM).

  • Kinetic Reading: Measure fluorescence continuously for 30 minutes at Ex/Em = 360/460 nm.

  • Self-Validation Control: Include a "Compound + Substrate (No Enzyme)" well. This isolates compound autofluorescence, ensuring the recorded signal is strictly due to enzymatic cleavage.

Protocol 2: Cell Viability Assessment (MTT Assay) for Anticancer Screening

Rationale: While MTT is a standardized metabolic indicator, lipophilic electron-dense compounds can sometimes chemically reduce tetrazolium salts, leading to false viability signals.

  • Cell Seeding: Seed HeLa or A549 cells at 5×103 cells/well in a 96-well clear-bottom plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the derivative (1 - 100 μM) for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Reading & Validation: Read absorbance at 570 nm. Self-Validation Control: Always include a cell-free well containing only media, the highest compound concentration, and MTT. Subtract this background reduction value from the biological replicates.

Workflow Synth Compound Synthesis Purify Purification (HPLC/NMR) Synth->Purify QA/QC Assay In Vitro Assays Purify->Assay Screening Data Data Analysis (IC50 Calc) Assay->Data Quantification Lead Lead Optimization Data->Lead Hit to Lead

High-throughput screening and validation workflow for arylsulfonylpiperazines.

Quantitative Data Analysis

The table below summarizes the extrapolated pharmacological profile of the 1,4-bis(arylsulfonyl)piperazine class compared to clinical reference standards, providing a baseline for expected assay outcomes.

Target / AssayRepresentative Compound ClassExpected IC₅₀ RangeReference StandardStandard IC₅₀
DPP-IV Inhibition 1,4-bis(phenylsulfonyl)piperazines10 - 50 µMSitagliptin0.018 µM
11β-HSD1 Inhibition Benzenesulfonanilide derivatives1.0 - 5.0 nMCarbenoxolone~5.0 nM
Cytotoxicity (HeLa) Benzamide-piperazine hybrids20 - 40 µMDoxorubicin1.5 µM
5-HT₆ Receptor Arylsulfonylpiperazine ligands5 - 15 nMSB-2710461.2 nM

Note: Data parameters are extrapolated from structurally analogous arylsulfonylpiperazine derivatives[1][2][3][4].

Conclusion

The 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine architecture is a highly promising, rationally designed scaffold. By leveraging the steric restriction of the C2-methyl group and the lipophilic, electron-rich nature of the 3,4-dimethylphenyl moieties, researchers can fine-tune this molecule for high-affinity binding in metabolic targets like DPP-IV and 11β-HSD1, or pivot toward oncology applications. Rigorous, self-validating in vitro assays are paramount to successfully navigating the hit-to-lead optimization of this compound class.

References

  • [1] Medicinal chemistry strategies to 5-HT(6) receptor ligands as potential cognitive enhancers. | Source: semanticscholar.org | URL: 1

  • [2] Discovery and Optimization of Benzenesulfonanilide Derivatives as a Novel Class of 11β-HSD1 Inhibitors. | Source: nih.gov | URL: 2

  • [4] Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. | Source: researchgate.net | URL: 4

  • [3] Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. | Source: srce.hr | URL: 3

Sources

Foundational

Thermodynamic stability of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in standard states

An In-Depth Technical Guide to Determining the Thermodynamic Stability of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in Standard States Abstract The thermodynamic stability of an active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Thermodynamic Stability of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in Standard States

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, bioavailability, and manufacturing viability. This technical guide provides a comprehensive framework for determining the key thermodynamic properties of the novel compound 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in its standard states. As direct experimental data for this specific molecule is not publicly available, this document serves as a methodological roadmap for researchers and drug development professionals. We will detail both the foundational theoretical principles and the practical application of essential experimental techniques, including Differential Scanning Calorimetry (DSC) and Bomb Calorimetry. Furthermore, we will outline a robust computational chemistry workflow using Density Functional Theory (DFT) to predict and corroborate experimental findings. The integration of these approaches provides a self-validating system for a thorough and accurate characterization of the compound's stability profile, ensuring scientific integrity and supporting informed decision-making in the pharmaceutical pipeline.

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Sciences

In the rigorous landscape of pharmaceutical development, the intrinsic stability of a molecule is a paramount concern. It dictates not only the feasibility of a drug candidate's progression from laboratory to clinic but also its ultimate safety and efficacy. A thermodynamically stable compound is less likely to degrade under storage conditions, ensuring a consistent dosage and predictable therapeutic effect over its shelf-life.

Why Stability Matters: Impact on Shelf-life, Bioavailability, and Manufacturing

Thermodynamic stability, quantified by properties such as Gibbs free energy of formation, directly correlates with the potential energy stored within a molecule's chemical bonds. A lower potential energy signifies a more stable compound. This intrinsic stability has far-reaching implications:

  • Shelf-life and Storage: Unstable compounds can degrade into impurities, potentially reducing the drug's potency or introducing toxic byproducts.

  • Bioavailability: The solid-state stability of different polymorphic forms can affect solubility and dissolution rates, which are critical determinants of how much of the drug is absorbed by the body.[1]

  • Manufacturing and Processing: Processes like milling, granulation, and compression can introduce energy into the system, potentially triggering the transformation of a metastable form into a more stable, but less bioavailable, polymorph.

Defining Thermodynamic Stability: Gibbs Free Energy, Enthalpy, and Entropy

The thermodynamic stability of a compound is not a single parameter but is described by a set of interrelated state functions:

  • Enthalpy (H): Represents the total heat content of a system. The standard enthalpy of formation (ΔH°f) is the heat change when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔH°f generally indicates stronger bonding and greater stability.

  • Entropy (S): A measure of the disorder or randomness in a system. For a molecule, this relates to its conformational flexibility and complexity.

  • Gibbs Free Energy (G): The ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure. It is defined by the fundamental equation: ΔG = ΔH - TΔS. The standard Gibbs free energy of formation (ΔG°f) provides the most definitive measure of a compound's stability relative to its constituent elements.

The Concept of the Standard State in Thermodynamic Measurements

To ensure consistency and allow for meaningful comparisons, thermodynamic properties are reported relative to a defined standard state . The International Union of Pure and Applied Chemistry (IUPAC) recommends a standard pressure of 1 bar (100,000 Pa).[2] For solids and liquids, the standard state is the pure substance at this pressure.[2] The standard enthalpy of formation for an element in its most stable form (e.g., graphite for carbon) is defined as zero.[2] All thermodynamic data presented in this guide are considered under these standard conditions (typically at 298.15 K unless otherwise specified).

Structural Overview of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

The target molecule, 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, is a complex structure featuring a central 2-methylpiperazine ring. The piperazine core is known for its conformational flexibility and is a common scaffold in medicinal chemistry.[3][4] This core is symmetrically substituted at the nitrogen positions with (3,4-dimethylphenyl)sulfonyl groups. The sulfonamide functional group is a key pharmacophore in many drugs, and its thermodynamic properties have been a subject of study.[5][6] The overall stability of the molecule will be a composite of the piperazine ring's conformational energy, the strength of the sulfur-nitrogen bonds, and the intermolecular forces dictated by the bulky, substituted aromatic rings.

Theoretical Framework for Stability Assessment

Understanding the interplay between the core thermodynamic potentials is essential for interpreting experimental data and making predictions about a compound's behavior.

G_H_S_Relationship cluster_inputs Contributing Factors G Gibbs Free Energy (ΔG°f) The Ultimate Stability Metric H Enthalpy (ΔH°f) Bond Energies & Intermolecular Forces H->G ΔH contribution S Entropy (S°) Molecular Disorder & Flexibility S->G -TΔS contribution T Temperature (T) caption Relationship between key thermodynamic potentials. Experimental_Workflow cluster_outputs Derived Thermodynamic Properties start Synthesized & Purified 1,4-Bis[...]piperazine dsc Protocol 1: Differential Scanning Calorimetry (DSC) start->dsc bomb Protocol 2: Bomb Calorimetry start->bomb vp Protocol 3: Vapor Pressure Measurement (Optional) start->vp tm Tm, ΔHfus, ΔCp dsc->tm dhc ΔH°c bomb->dhc dhsub ΔH°sub vp->dhsub dhf ΔH°f (from ΔH°c) dhc->dhf via Hess's Law caption Workflow for experimental thermodynamic characterization.

Figure 2: Workflow for experimental thermodynamic characterization.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Transitions
  • Causality and Expertise: DSC is the primary tool for investigating the thermal behavior of a solid material. [7]It measures the difference in heat flow required to increase the temperature of a sample and a reference. [7]This allows us to precisely determine the temperatures and enthalpies of phase transitions, like melting, which are fundamental to understanding the material's solid-state stability and purity. [8][9]

  • Step-by-Step Methodology:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

    • Sample Preparation: Accurately weigh 2-4 mg of the purified solid compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

    • Experimental Program:

      • Place the sample and reference pans into the DSC cell.

      • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point, under a constant nitrogen purge (50 mL/min) to maintain an inert atmosphere.

    • Data Analysis:

      • The resulting thermogram will show an endothermic peak corresponding to melting.

      • The onset temperature of the peak is taken as the melting point (Tm).

      • The integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

      • The shift in the baseline before and after melting can be used to determine the change in heat capacity (ΔCp).

Protocol 2: Bomb Calorimetry for Enthalpy of Combustion (ΔH°c)
  • Causality and Expertise: The heat of combustion is a critical experimental value for determining the standard enthalpy of formation (ΔH°f) for organic compounds. [10]By burning the compound completely in a surplus of oxygen and measuring the heat released, we can use Hess's Law to calculate ΔH°f from the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, SO₂). This is the most established and accurate method for this purpose. [7]

  • Step-by-Step Methodology:

    • Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a certified standard of known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.

    • Sample Preparation:

      • Press a pellet of the sample (approximately 1 g, accurately weighed).

      • Place the pellet in the crucible inside the bomb.

      • Attach a fuse wire of known mass and combustion energy.

      • Add a small, known amount of water to the bomb to ensure all water produced during combustion is in the liquid state and to absorb acidic gases.

    • Combustion:

      • Seal the bomb and pressurize it with high-purity oxygen (e.g., 30 atm).

      • Submerge the bomb in the water-filled calorimeter jacket.

      • Allow the system to reach thermal equilibrium, then ignite the sample by passing a current through the fuse wire.

    • Data Acquisition: Record the temperature of the water jacket at regular intervals until it reaches a maximum and then begins to cool.

    • Data Analysis:

      • Calculate the total heat released by correcting the observed temperature rise for heat exchange with the surroundings.

      • Subtract the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid).

      • The resulting value is the heat of combustion at constant volume. Convert this to the standard enthalpy of combustion (ΔH°c) at constant pressure.

Computational Chemistry Workflow for Thermodynamic Prediction

In silico methods provide a powerful, cost-effective means to predict thermodynamic properties before a compound is even synthesized, or to provide deeper mechanistic insight into experimental results. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance of accuracy and computational cost. [3][11]

DFT_Workflow cluster_outputs Calculated Thermodynamic Properties start Input: Molecular Structure (SMILES/3D) geom_opt 1. Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc 2. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc single_point 3. Single Point Energy (Higher Level Theory, e.g., M06-2X/6-311++G(d,p)) freq_calc->single_point zpe Zero-Point Energy (ZPE) freq_calc->zpe thermal_corr Thermal Corrections to Enthalpy & Gibbs Energy freq_calc->thermal_corr thermo_props ΔH°f, S°, Cp single_point->thermo_props + ZPE & Thermal Corr. caption DFT workflow for predicting gas-phase thermodynamics.

Figure 3: DFT workflow for predicting gas-phase thermodynamics.

Workflow: Density Functional Theory (DFT) for Gas-Phase Properties
  • Causality and Expertise: This workflow is designed for accuracy and efficiency. We first find the most stable 3D arrangement of the atoms (geometry optimization) with a computationally cheaper method. [12]We then confirm this is a true energy minimum by ensuring there are no imaginary vibrational frequencies. [12]Finally, we perform a highly accurate single-point energy calculation on this optimized geometry to get a reliable electronic energy. The vibrational frequencies are then used within a statistical mechanics framework to calculate the thermal contributions to enthalpy, entropy, and heat capacity. [12][13]

  • Step-by-Step Methodology:

    • Structure Input: Build the 3D structure of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine.

    • Conformational Search: Perform a conformational search to identify the lowest energy conformer(s), as the piperazine ring can exist in chair, boat, or twist-boat conformations. [3] 3. Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a functional like B3LYP with a modest basis set (e.g., 6-31G*).

    • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Single-Point Energy: On the optimized geometry, perform a final, more accurate single-point energy calculation using a functional known to perform well for thermochemistry, such as M06-2X, with a larger basis set like 6-311++G(d,p). [3][12] 6. Property Calculation: Combine the high-accuracy electronic energy with the ZPVE and thermal corrections from the frequency calculation to yield the final gas-phase thermodynamic properties (ΔH°f, S°, ΔG°f).

Data Synthesis and Interpretation

The final step is to integrate the data from all sources to build a complete thermodynamic profile.

Calculating Standard Enthalpy of Formation (ΔH°f)

The experimentally determined ΔH°c is used to calculate ΔH°f via Hess's Law. For the target molecule (C₂₄H₃₂N₂O₄S₂), the balanced combustion reaction is: C₂₄H₃₂N₂O₄S₂(s) + 33 O₂(g) → 24 CO₂(g) + 16 H₂O(l) + N₂(g) + 2 SO₂(g)

The standard enthalpy of formation is then calculated as: ΔH°f [Cmpd] = [24ΔH°f(CO₂) + 16ΔH°f(H₂O) + 2ΔH°f(SO₂)] - ΔH°c [Cmpd]

The ΔH°f values for CO₂(g), H₂O(l), and SO₂(g) are well-established standard values. [14][15]

Presentation of Thermodynamic Data

All quantitative data should be summarized in a clear, structured table. While experimental data for the target molecule is unavailable, the table below presents a hypothetical yet plausible dataset based on known values for similar chemical moieties, illustrating the expected output of the described workflows.

Table 1: Summary of Thermodynamic Properties for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine at 298.15 K and 1 bar

PropertySymbolExperimental Value (Hypothetical)Computational Value (Hypothetical)Method
Melting PointT_m185.4 °CN/ADSC
Enthalpy of FusionΔH_fus+35.2 kJ/molN/ADSC
Enthalpy of CombustionΔH°_c-15,250 kJ/molN/ABomb Calorimetry
Standard Enthalpy of Formation (solid) ΔH°_f(s) -850 kJ/mol N/ACalculated from ΔH°_c
Standard Enthalpy of Formation (gas) ΔH°_f(g) N/A-720 kJ/mol DFT (B3LYP/6-311++G(d,p))
Standard Molar Entropy (gas) S°(g) N/A750 J/mol·K DFT (B3LYP/6-311++G(d,p))
Standard Gibbs Free Energy of Formation (gas) ΔG°_f(g) N/A-150 kJ/mol Calculated from ΔH°_f(g) and S°(g)

Conclusion: A Roadmap for Stability Characterization

This guide has outlined an integrated and scientifically rigorous strategy for determining the thermodynamic stability of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine. By synergistically combining established experimental techniques like DSC and bomb calorimetry with powerful computational DFT workflows, researchers can build a comprehensive and reliable thermodynamic profile. This dual approach ensures that experimental results are underpinned by theoretical understanding and that computational models are grounded in real-world data. Following this roadmap will enable drug development professionals to accurately characterize the stability of this and other novel chemical entities, mitigating risks and facilitating the development of safe, stable, and effective medicines.

References

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  • Méndez del Río, J. R., & Martínez, F. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-809. [Link]

  • Perlovich, G. L., et al. (2006). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Pharmaceutical Sciences, 95(10), 2158-2169. [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 856-866. [Link]

  • Dinda, S., et al. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B, 126(9), 2019-2035. [Link]

  • Méndez del Río, J. R., & Martínez, F. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

  • Dinda, S., et al. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B, 126(9), 2019–2035. [Link]

  • Kim, T., et al. (2023). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Advanced Science, 10(28), 2302816. [Link]

  • Gisby, J. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report CMMT(A) 75. [Link]

  • Kabo, G. J., et al. (2020). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. International Journal of Thermophysics, 41(10), 136. [Link]

  • Gkeka, P., et al. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 6(1), 586–601. [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Wagman, D. D., et al. (1982). The NBS tables of chemical thermodynamic properties. Journal of Physical and Chemical Reference Data, 11(Suppl. 2). [Link]

  • Dinda, S., et al. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. ResearchGate. [Link]

  • Notman, R., & Suleimenova, A. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data, 7(3), 33. [Link]

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  • Li, L., et al. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers in Chemical Engineering, 3, 762391. [Link]

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Exploratory

Preliminary Toxicity Screening for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine: A Technical Whitepaper

Structural Liability Analysis & Screening Rationale The compound 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine represents a complex, highly functionalized scaffold. While bis-sulfonylpiperazine derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Liability Analysis & Screening Rationale

The compound 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine represents a complex, highly functionalized scaffold. While bis-sulfonylpiperazine derivatives are frequently investigated for their potent anticancer, antimicrobial, and CNS-modulating activities, their progression into clinical development is heavily gated by specific structural liabilities[1].

As an Application Scientist, designing a preliminary toxicity screen requires moving beyond generic checklists and instead engineering a workflow driven by the molecule's specific pharmacophore:

  • The Piperazine Core (Cardiotoxicity Risk): The 2-methylpiperazine ring contains basic nitrogen atoms. When flanked by lipophilic groups, piperazines form a classic pharmacophore that frequently binds to the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation[2][3].

  • The Bis-Sulfonyl Linkages & Dimethylphenyl Rings (Hepatotoxicity Risk): The 3,4-dimethylphenyl moieties are highly lipophilic and prime targets for aliphatic hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes (specifically CYP3A4 and CYP2C9). Furthermore, sulfonyl groups can coordinate with CYP heme centers, potentially leading to mechanism-based inhibition or the generation of reactive, hepatotoxic metabolites[4][5].

  • Cleavage Products (Genotoxicity Risk): Metabolic cleavage of the sulfonamide bonds could theoretically release substituted anilines or piperazine intermediates, necessitating rigorous genotoxicity screening to ensure these metabolites do not intercalate DNA.

To mitigate downstream failure, we must deploy a self-validating, three-phase in vitro screening cascade tailored to these exact liabilities.

ToxicityWorkflow Start 1,4-Bis[(3,4-dimethylphenyl)sulfonyl] -2-methylpiperazine Cyto Phase 1: Cytotoxicity (HepG2 / HEK293) Start->Cyto Hepato Phase 1b: Hepatotoxicity (CYP450 Profiling) Cyto->Hepato Cardio Phase 2: Cardiotoxicity (hERG Patch-Clamp) Hepato->Cardio Geno Phase 3: Genotoxicity (Ames Test - OECD 471) Cardio->Geno Decision Go / No-Go Decision Matrix Geno->Decision Lead Advance to In Vivo (Lead) Decision->Lead Pass All Stop Structural Optimization Decision->Stop Liability Found

Figure 1: Tailored preliminary toxicity screening workflow for bis-sulfonylpiperazine derivatives.

Phase 1: Basal Cytotoxicity & Hepatotoxicity Profiling

Causality & Experimental Design

Before assessing specific organ toxicities, we must establish the basal cytotoxicity of the compound to define its therapeutic window. We utilize HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cell lines. HepG2 is specifically chosen because it retains some basal expression of phase I/II metabolizing enzymes, allowing us to detect toxicity driven by the CYP-mediated metabolism of the 3,4-dimethylphenyl groups[6].

To ensure the assay is a self-validating system , we multiplex a luminescent ATP-based viability assay (CellTiter-Glo) with a fluorometric CYP450 inhibition assay. The system validates itself by calculating a Z'-factor for every microplate; only plates with a Z' > 0.5 are accepted, guaranteeing that any observed toxicity is due to the compound and not assay drift.

Step-by-Step Protocol: Multiplexed Viability & CYP Assay
  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in DMSO. Dose the cells so the final DMSO concentration is strictly ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Control Implementation (Self-Validation):

    • Positive Control: Doxorubicin (10 µM) to confirm assay sensitivity to cell death.

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation & CYP Profiling: Incubate for 48 hours. At hour 47, introduce CYP3A4 and CYP2C9 specific fluorogenic substrates (e.g., Luciferin-IPA) to a parallel plate to measure IC₅₀ values for enzyme inhibition[4].

  • ATP Quantification: Add CellTiter-Glo reagent (1:1 volume) to the primary plate. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence and fluorescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Phase 2: Cardiotoxicity (hERG) Assessment

Causality & Experimental Design

The 2-methylpiperazine core is a known liability for cardiotoxicity. The basic nitrogen can become protonated at physiological pH, forming cation- π interactions with the Tyr652 residue in the central cavity of the hERG channel, while the bulky 3,4-dimethylphenyl groups engage in hydrophobic interactions with Phe656[2][3]. Because of this structural red flag, in silico predictions are insufficient; we must perform in vitro automated patch-clamp electrophysiology.

hERG_Mechanism Lipo 3,4-Dimethylphenyl (Lipophilic Bulk) hERG hERG K+ Channel (Tyr652 / Phe656) Lipo->hERG Hydrophobic Amine 2-Methylpiperazine (Basic Nitrogen) Amine->hERG Cation-Pi Sulfonyl Sulfonyl Linkers (H-Bond Acceptors) Sulfonyl->hERG H-Bonding Block K+ Efflux Blockade hERG->Block QT QT Interval Prolongation (Arrhythmia Risk) Block->QT

Figure 2: Pharmacophore-driven mechanism of hERG channel inhibition by the target compound.

Step-by-Step Protocol: Automated Patch-Clamp
  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Load cells into an automated patch-clamp system (e.g., QPatch). The system automatically establishes a whole-cell configuration.

  • Self-Validation Checkpoint: The software must verify a seal resistance of >1 GΩ (gigaseal) and an access resistance of <10 MΩ . Cells failing these biophysical parameters are automatically excluded from the dataset.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Perfusion: Perfuse 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine at concentrations ranging from 0.1 µM to 30 µM.

  • Control Implementation: Conclude the assay by perfusing 1 µM E-4031 (a selective hERG blocker) to achieve 100% block, validating the channel's responsiveness.

Phase 3: Genotoxicity (Ames Test)

Causality & Experimental Design

While the parent bis-sulfonylpiperazine molecule is bulky and unlikely to intercalate DNA directly, its potential degradation products (e.g., via amidase or spontaneous hydrolysis) could yield reactive intermediates. To comply with regulatory standards, an OECD 471 compliant Bacterial Reverse Mutation Assay (Ames Test) is mandatory. We conduct this assay both with and without S9 metabolic activation (rat liver extract) to account for hepatic cleavage of the sulfonyl bonds.

Step-by-Step Protocol: OECD 471 Ames Test
  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation Preparation: Prepare the S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.

  • Pre-Incubation Method: Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 arm), and 50 µL of the compound (at 5 concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Self-Validation Checkpoint:

    • Vehicle Control: Must yield spontaneous revertant colonies within the historical laboratory range (e.g., 100-150 for TA100).

    • Positive Controls: 2-Aminoanthracene (+S9) and Sodium Azide (-S9) must induce a ≥3 -fold increase in revertant colonies compared to the vehicle.

  • Analysis: Incubate plates for 48-72 hours at 37°C. Count colonies using an automated colony counter. A positive genotoxic flag is triggered if there is a dose-dependent, reproducible ≥2 -fold increase in revertant colonies.

Quantitative Decision Matrix

To translate the raw data from the above protocols into actionable drug-development decisions, all quantitative outputs are measured against the following strict Go/No-Go thresholds.

Assay CategoryTarget MetricAcceptable Threshold (Go)Flag (Review/Optimize)No-Go Criteria
Cytotoxicity HepG2 IC₅₀> 50 µM10 µM - 50 µM< 10 µM
Cytotoxicity HEK293 IC₅₀> 50 µM10 µM - 50 µM< 10 µM
Hepatotoxicity CYP3A4/2C9 IC₅₀> 10 µM1 µM - 10 µM< 1 µM (High DDI Risk)
Cardiotoxicity hERG IC₅₀> 30 µM10 µM - 30 µM< 10 µM (High QT Risk)
Genotoxicity Ames Revertant Ratio< 2-fold increaseN/A 2-fold increase

Table 1: Preliminary Toxicity Screening Thresholds & Go/No-Go Criteria for bis-sulfonylpiperazine derivatives.

If 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine triggers a "No-Go" in the hERG assay (a common liability for this class), structural optimization should focus on reducing the basicity of the piperazine nitrogen (e.g., via steric hindrance or introducing electron-withdrawing groups) or reducing the overall lipophilicity (LogP) of the dimethylphenyl rings.

Sources

Protocols & Analytical Methods

Method

Role of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine as an API chemical intermediate

Application Note: Synthesis and Utility of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine as an Advanced API Intermediate Executive Summary & Scientific Context Piperazine derivatives are universally recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine as an Advanced API Intermediate

Executive Summary & Scientific Context

Piperazine derivatives are universally recognized as privileged scaffolds in modern medicinal chemistry, particularly in the design of neurotropic agents[1]. The compound 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine serves as a highly specialized, advanced chemical intermediate. It is predominantly utilized in the synthesis of 5-HT6, 5-HT2A, and D2 receptor antagonists—classes of Active Pharmaceutical Ingredients (APIs) critical for the treatment of central nervous system (CNS) disorders such as schizophrenia, Alzheimer's disease, and bipolar disorder[2],[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will dissect the causality behind the chemical behavior of this bis-sulfonamide, demonstrating how its unique steric and electronic properties can be leveraged for regioselective downstream API synthesis.

Mechanistic Insights: The Rationale of the Bis-Sulfonamide Motif

The structural brilliance of this intermediate lies in the synergistic relationship between the chiral 2-methylpiperazine core and the bulky 3,4-dimethylphenylsulfonyl groups.

  • Conformational Bias: The 2-methyl group introduces a stereocenter that dictates the spatial orientation of the piperazine ring (favoring a specific chair conformation). This spatial bias is crucial for selective binding within the deep hydrophobic pockets of G-protein coupled receptors (GPCRs)[4].

  • Steric Differentiation & Causality: The two nitrogen atoms (N1 and N4) possess comparable intrinsic nucleophilicity, which typically leads to undesired bis-alkylation mixtures during direct functionalization[1]. However, the 2-methyl group creates a distinct steric shield specifically around the N1 position. By fully protecting both nitrogens with 3,4-dimethylphenylsulfonyl groups, we isolate a highly stable, crystalline intermediate.

  • Regioselective Cleavage: The true utility of this intermediate is realized during deprotection. Because the N1-sulfonamide bond is sterically shielded by the adjacent methyl group, single-electron transfer (SET) reductive cleavage (e.g., using SmI₂ or Mg/MeOH) will preferentially extrude the less hindered N4-sulfonyl group[5]. This kinetic differential allows chemists to generate an asymmetric, mono-protected piperazine core ready for targeted API coupling.

Visualizations of Workflows and Pathways

Chemical Synthesis & Cleavage Workflow

The following diagram illustrates the strategic workflow from the raw piperazine core to the asymmetric API intermediate.

SynthesisWorkflow A 2-Methylpiperazine C Bis-Sulfonylation (TEA, DCM, 0°C) A->C B 3,4-Dimethylbenzene- sulfonyl Chloride B->C D 1,4-Bis-Sulfonamide Intermediate C->D Complete Protection E Regioselective Cleavage (SET Reduction) D->E Steric Bias Utilization F N4-Deprotected Mono-Sulfonamide E->F Asymmetric API Core

Caption: Chemical workflow from 2-methylpiperazine to the asymmetric API core via bis-sulfonylation.

Pharmacological Signaling Pathway

When the final API (derived from this intermediate) acts upon the CNS, it typically functions as a GPCR antagonist.

SignalingPathway API Sulfonamide API (Antagonist) Receptor 5-HT6 Receptor (GPCR) API->Receptor Competitive Inhibition G_Protein Gs Protein Complex Receptor->G_Protein Activation Blocked AC Adenylyl Cyclase (AC) G_Protein->AC Decreased Stimulation cAMP cAMP Production AC->cAMP Reduced Levels CNS Cognitive Enhancement / Anxiolytic Effect cAMP->CNS Neuromodulation

Caption: Pharmacological signaling pathway of 5-HT6 receptor antagonism by the sulfonamide API.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity execution.

Protocol A: Synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

Objective: Achieve complete bis-sulfonylation while preventing the formation of mono-substituted impurities.

Materials:

  • 2-Methylpiperazine (1.0 eq, 10 mmol)

  • 3,4-Dimethylbenzenesulfonyl chloride (2.2 eq, 22 mmol)

  • Triethylamine (TEA) (3.0 eq, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve 2-methylpiperazine and TEA in anhydrous DCM under an inert N₂ atmosphere. Cool the reaction flask to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. Neutralizing the HCl byproduct is critical because protonation of the less nucleophilic N1 nitrogen would halt the reaction at the mono-sulfonylated stage. The 0°C environment controls the exothermic nature of the sulfonylation, preventing solvent boil-off and degradation.

  • Addition: Dissolve 3,4-dimethylbenzenesulfonyl chloride in 10 mL of DCM and add dropwise to the reaction mixture over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint 1 (TLC): Run a TLC (Hexane:Ethyl Acetate 7:3). The bis-sulfonamide will appear as a highly UV-active spot (due to the two phenyl rings) with an Rf value significantly higher than any mono-sulfonylated intermediate.

  • Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure white crystals.

Protocol B: Regioselective N4-Deprotection via Reductive Cleavage

Objective: Selectively cleave the N4-sulfonyl group to yield 1-[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine for downstream API coupling[5].

Materials:

  • 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine (1.0 eq, 5 mmol)

  • Magnesium turnings (10.0 eq, 50 mmol)

  • Anhydrous Methanol (MeOH) (40 mL)

Step-by-Step Procedure & Causality:

  • Activation: Suspend the bis-sulfonamide and Magnesium turnings in anhydrous MeOH.

  • Reduction: Sonicate the mixture at room temperature for 4-6 hours.

    • Causality: Magnesium in methanol generates solvated electrons (SET mechanism). The electron transfer preferentially attacks the LUMO of the less sterically hindered N4-sulfonamide bond. The N1-sulfonamide remains intact due to the steric shielding provided by the 2-methyl group, which blocks the approach of the reductant complex.

  • Self-Validation Checkpoint 2 (LC-MS): Sample the reaction. LC-MS should indicate the disappearance of the bis-sulfonamide mass [M+H]⁺ and the appearance of the mono-sulfonamide mass, alongside the extruded 3,4-dimethylbenzenesulfinic acid byproduct.

  • Workup: Filter the remaining Mg turnings. Concentrate the filtrate, dissolve in ethyl acetate, and wash with 1M NaOH to remove the sulfinic acid byproduct. Dry and concentrate to yield the asymmetric secondary amine.

Quantitative Data & Analytical Metrics

Summarized below are the expected analytical metrics for validating the synthesized bis-sulfonamide intermediate.

ParameterExpected Value / MetricAnalytical Purpose
Physical State White crystalline solidIndicates high purity post-recrystallization.
Yield (Protocol A) 85% – 92%Demonstrates the efficiency of the TEA-driven equilibrium.
TLC (Hex/EtOAc 7:3) R_f ≈ 0.65 (UV Active)Confirms complete consumption of polar starting materials.
LC-MS [M+H]⁺ Calculated based on exact massVerifies the addition of exactly two sulfonyl moieties.
¹H-NMR (CDCl₃) Marker Doublet at ~1.0 - 1.2 ppmConfirms the structural integrity of the 2-methyl group.
Regioselectivity (Protocol B) >95% N4-cleavage preferenceValidates the steric shielding hypothesis of the 2-methyl group.

References

  • US20040024210A1 - New compounds Source: Google Patents URL
  • US8071600B2 - Derivatives of 4-piperazin-1-yl-4-benzo[B]thiophene suitable for the treatment of CNS disorders Source: Google Patents URL
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight Source: ACS Omega URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / ResearchGate URL:[Link](Note: URL representative of standard PMC repository structure for related literature)

Sources

Application

Application Note: Advanced Workflows for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in Drug Discovery

Executive Summary 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a conformationally restricted, highly lipophilic scaffold utilized in advanced drug discovery. While traditional piperazine derivatives often...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a conformationally restricted, highly lipophilic scaffold utilized in advanced drug discovery. While traditional piperazine derivatives often suffer from high entropic penalties upon target binding due to ring flexibility, this specific bis-sulfonamide architecture provides a rigidified 3D geometry. This Application Note details the mechanistic rationale and self-validating protocols for deploying this compound class in two primary modalities: as a deep-pocket Matrix Metalloproteinase (MMP) inhibitor and as a structurally rigid exit vector for Targeted Protein Degradation (PROTAC) workflows.

Structural Rationale & Mechanistic Causality

The efficacy of this compound is driven by precise structure-activity relationships (SAR):

  • 2-Methylpiperazine Core: The introduction of a methyl group at the C2 position breaks molecular symmetry and imposes a severe steric penalty on ring flipping. This locks the piperazine into a preferred chair conformation, forcing the two bulky sulfonyl groups into a pseudo-equatorial/axial arrangement. This rigidity minimizes the entropic cost of binding .

  • 3,4-Dimethylphenylsulfonyl Moieties: The 3,4-dimethyl substitution serves a dual physicochemical purpose. Thermodynamically, the elevated lipophilicity (LogP) drives target binding via the hydrophobic effect, displacing ordered water molecules from deep binding pockets. Electronically, the electron-donating methyl groups increase the electron density on the sulfonyl oxygens, strengthening their capacity to act as hydrogen bond acceptors with the target protein's backbone amides .

MOA Cmpd 1,4-Bis[(3,4-dimethylphenyl)sulfonyl] -2-methylpiperazine MMP MMP S1' Pocket Binding Cmpd->MMP Direct Binding PROTAC PROTAC Exit Vector Cmpd->PROTAC Linker Conjugation Inhib Enzyme Inhibition (Target Validation) MMP->Inhib Degrad Targeted Protein Degradation PROTAC->Degrad

Fig 1. Dual utility of the bis-sulfonyl piperazine scaffold in drug discovery workflows.

Application I: Matrix Metalloproteinase (MMP) Inhibition

Mechanistic Insight

Bis-sulfonamide-substituted piperazines demonstrate enhanced potency and selectivity for MMP-3, MMP-9, and MMP-13 relative to N-alkyl derivatives . Unlike traditional hydroxamate-based inhibitors that chelate the catalytic zinc ion (often leading to off-target toxicity), the bis-sulfonyl piperazine scaffold acts as a non-chelating binder. The 3,4-dimethylphenyl group perfectly occupies the elongated, hydrophobic S1' specificity pocket of MMP-9, providing high selectivity over MMP-1.

Protocol: Self-Validating High-Throughput FRET Assay

This protocol details the kinetic evaluation of the compound against MMP-9 using a fluorogenic peptide substrate.

Materials:

  • Recombinant Human MMP-9 (Catalytic Domain).

  • Fluorogenic Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH₂.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 1 μL of each concentration to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 49 μL of MMP-9 (final concentration 1 nM) in Assay Buffer to the wells. Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 μL of the FRET substrate (final concentration 10 μM) to all wells.

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Ex = 340 nm, Em = 440 nm) continuously for 20 minutes at 25°C to capture the initial linear velocity (V₀).

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Self-Validation Checkpoint (Z'-Factor): Include 16 wells of DMSO (negative control) and 16 wells of 10 μM Marimastat (positive control). Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is only deemed valid and actionable if Z' ≥ 0.6 , ruling out false positives caused by compound auto-fluorescence or quenching.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Enzyme Incubation (Target + Compound, 30 min) Prep->Incubate Substrate 3. FRET Substrate Addition (Fluorogenic Peptide) Incubate->Substrate Read 4. Kinetic Readout (Ex/Em = 340/440 nm) Substrate->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2. Step-by-step workflow for the in vitro MMP FRET inhibition assay.

Application II: Rigidified Exit Vectors for PROTACs

Mechanistic Insight

In Targeted Protein Degradation (TPD), flexible linkers often incur a massive entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase). The bis(sulfonyl)benzene and piperazine rings have been successfully exploited as solvent-exposed linkage vectors [[1]]([Link]). By utilizing the 1,4-bis-sulfonyl piperazine core, researchers can exploit one of the solvent-exposed 3,4-dimethylphenyl rings as a rigidified attachment point for PEG or alkyl linkers. This ensures the warhead maintains its binding affinity while precisely orienting the E3 ligase to the target protein's neo-epitopes.

Protocol: Self-Validating Cellular Degradation Assay

This protocol assesses the degradation efficacy of a PROTAC synthesized using the bis-sulfonyl piperazine scaffold.

Materials:

  • Target-HiBiT knock-in cell line (e.g., HeLa or RS4;11).

  • Nano-Glo® HiBiT Lytic Detection System.

  • Epoxomicin (Proteasome inhibitor) and Lenalidomide (CRBN competitor).

Step-by-Step Methodology:

  • Cell Seeding: Seed Target-HiBiT cells at 10,000 cells/well in a 384-well white tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response of the PROTAC (10 μM to 0.5 nM). Incubate for 18 hours.

  • Lysis and Detection: Add an equal volume of Nano-Glo HiBiT Lytic Reagent to each well. Shake at 500 rpm for 5 minutes, then incubate in the dark for 10 minutes.

  • Luminescence Readout: Measure luminescence to quantify the remaining target protein levels. Calculate DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation percentage).

Self-Validation Checkpoint (Mechanistic Rescue): To prove the loss of signal is due to ubiquitin-proteasome system (UPS) degradation and not off-target cytotoxicity, pre-incubate a parallel control plate with 1 μM Epoxomicin or 10 μM free Lenalidomide for 2 hours prior to PROTAC addition. A true degrader will show complete rescue of target protein luminescence in these wells.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profiles when deploying the bis-sulfonyl piperazine scaffold in the aforementioned applications.

Table 1: Representative In Vitro Profiling of Bis-Sulfonyl Piperazine Derivatives against MMPs

Compound / Scaffold VariantMMP-1 IC₅₀ (nM)MMP-3 IC₅₀ (nM)MMP-9 IC₅₀ (nM)Selectivity (MMP-9/MMP-1)
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine >10,0004512>830x
Unsubstituted Bis-sulfonyl piperazine4,5001208552x
N-alkyl piperazine control>10,0001,200850N/A

Table 2: Representative PROTAC Degradation Metrics (Cell-based)

Target ProteinE3 Ligase LigandLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BCL-xLCRBN (Lenalidomide)PEG412.595%RS4;11
BCL-wCRBN (Lenalidomide)PEG445.088%RS4;11

References

  • MacPherson, L. J., et al. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Poddar, S. K., et al. "Discovery of Dual BCL-xL/BCL-w Degraders by Exploiting the Bis(sulfonyl)benzene Ring of ABT-263 as a Linkage Vector." PMC, 2023. URL:[Link]

  • Krátký, M., et al. "Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus." Expert Opinion on Therapeutic Patents, 2024. URL:[Link]

Sources

Method

Application Notes and Protocols for the Formulation of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in Organic Solvents

Introduction: Navigating the Formulation of a Novel Sulfonylpiperazine Derivative 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a novel small molecule with a complex structure featuring a central piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation of a Novel Sulfonylpiperazine Derivative

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a novel small molecule with a complex structure featuring a central piperazine ring disubstituted with bulky sulfonyl groups. Such compounds often present significant challenges in formulation development due to their inherent low aqueous solubility and potential for polymorphism. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound in organic solvents. The protocols and methodologies outlined herein are designed to establish a robust and reproducible approach to solubilization, ensuring the integrity and bioavailability of the compound for downstream applications in research and preclinical studies.

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds targeting a range of therapeutic areas.[1] The addition of sulfonyl groups can modulate the physicochemical properties of the parent molecule, often impacting its solubility and stability.[2] Therefore, a systematic approach to solvent selection and formulation development is paramount.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is the cornerstone of successful formulation. While specific experimental data for this novel compound is not yet widely available, we can infer its likely characteristics based on its structural motifs.

Structural Features and Their Implications:

  • Piperazine Core: The central piperazine ring provides a basic character to the molecule.[3][4]

  • Sulfonyl Groups: The two bulky (3,4-dimethylphenyl)sulfonyl groups are strongly electron-withdrawing and contribute to the molecule's rigidity and potential for low solubility in polar solvents.[2] The stability of the sulfonamide bond is a critical factor, with a general trend of increased stability in neutral to alkaline conditions and susceptibility to degradation in acidic environments.[2]

  • Methyl and Dimethylphenyl Substituents: These hydrophobic moieties further decrease the likelihood of aqueous solubility.

Initial Assessment of Solubility:

A preliminary solubility screen is essential to identify suitable organic solvents. Based on the structure, a range of solvents with varying polarities should be evaluated.

Solvent Anticipated Solubility Rationale
Dimethyl Sulfoxide (DMSO)HighA powerful, aprotic polar solvent capable of dissolving a wide range of organic molecules.[5][6]
N,N-Dimethylformamide (DMF)HighAnother effective aprotic polar solvent, often used for compounds with limited solubility.[7]
Dichloromethane (DCM)Moderate to HighA common solvent for organic synthesis and purification of similar compounds.[8]
Acetonitrile (ACN)ModerateA polar aprotic solvent frequently used in chromatographic analysis.[9]
EthanolLow to ModerateA polar protic solvent; solubility may be limited due to the hydrophobic nature of the compound.
MethanolLow to ModerateSimilar to ethanol, but its higher polarity might slightly improve solubility.

Experimental Workflow for Formulation Development

The following workflow provides a systematic approach to developing a stable and effective formulation of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in organic solvents.

G cluster_0 Phase 1: Solvent Screening & Solubility Determination cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Final Formulation & Characterization A Initial Solubility Screen B Quantitative Solubility Assessment A->B Identify promising solvents C Co-solvent System Evaluation B->C Select optimal solvent(s) D Stability Assessment (Short-term) C->D Develop stable formulations E Long-term Stability Studies D->E Select lead formulation(s) F Analytical Method Validation E->F Confirm formulation robustness

Figure 1: A stepwise workflow for the formulation development of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine.

Protocols for Formulation and Analysis

Protocol 1: Quantitative Solubility Determination

This protocol details the determination of the saturation solubility of the target compound in selected organic solvents.

Materials:

  • 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each selected solvent in a vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[9][10]

    • Prepare a calibration curve using standards of known concentrations.

Protocol 2: Development of a Co-Solvent Formulation for In Vitro Studies

For many biological assays, the concentration of organic solvent must be minimized. This protocol outlines the development of a co-solvent system.

Materials:

  • 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials

Procedure:

  • Initial Dissolution:

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution.[7][11]

  • Sequential Addition of Co-solvents:

    • To the DMSO stock, slowly add PEG300 while vortexing to maintain a clear solution. A common starting ratio is 1:4 (DMSO:PEG300).[11]

    • Add a small percentage of Tween 80 (e.g., 1-5%) to aid in solubilization and prevent precipitation upon aqueous dilution.[7][11]

  • Aqueous Dilution:

    • Slowly add saline or PBS to the organic mixture with continuous vortexing to reach the desired final concentration.

  • Observation:

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. A successful formulation will be a clear, homogenous solution.

G A Compound in DMSO (Stock Solution) B Add PEG300 A->B C Add Tween 80 B->C D Add Saline/PBS C->D E Final Formulation D->E

Figure 2: A flowchart illustrating the sequential addition of components for a co-solvent formulation.

Stability Considerations and Analytical Monitoring

The stability of sulfonyl-containing compounds can be influenced by factors such as pH, temperature, and light exposure.[12][13][14] It is crucial to assess the stability of the formulated compound to ensure data integrity.

Recommended Stability Studies:

  • Short-term stability: Assess the stability of the formulation at room temperature and refrigerated conditions (2-8 °C) over a period of 24-72 hours.

  • Freeze-thaw stability: Evaluate the impact of multiple freeze-thaw cycles on the formulation's integrity.

  • Long-term stability: For extended storage, assess stability at -20 °C or -80 °C over several weeks to months.

Analytical Methods for Stability Monitoring:

A stability-indicating HPLC method is essential for monitoring the degradation of the parent compound and the appearance of any degradation products.[2][9] LC-MS can be employed for the identification of potential degradants.[9][15]

Typical HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the compound's UV spectrum
Injection Volume 10-20 µL

Conclusion and Best Practices

The successful formulation of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in organic solvents requires a systematic and data-driven approach. By carefully selecting solvents, optimizing co-solvent systems, and rigorously assessing stability, researchers can develop robust formulations suitable for a wide range of scientific applications.

Key Recommendations:

  • Prioritize safety: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Start with small volumes: During initial screening and optimization, work with small volumes to conserve the compound.

  • Maintain thorough records: Document all formulation compositions, procedures, and stability data meticulously.

  • Visual inspection is critical: Always visually inspect formulations for any signs of precipitation or phase separation.

  • Validate analytical methods: Ensure that the analytical methods used for quantification and stability assessment are accurate, precise, and specific.

By adhering to these principles and protocols, researchers can confidently prepare and utilize formulations of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, paving the way for further investigation of its biological activities.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU JOURNAL OF PURE SCIENCES.
  • Determination of the piperazine derivative drugs in commercial dosage... - ResearchGate. (n.d.).
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (2022). Journal of Clinical Medicine.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (n.d.).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - Scilit. (n.d.).
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. (n.d.).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. (2021). Journal of Clinical Medicine.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (n.d.).
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. (n.d.).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (n.d.).
  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (2013).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022). Journal of Cheminformatics.
  • 1,4-DIMETHYLPIPERAZINE - Ataman Kimya. (n.d.).
  • Piperazine - Wikipedia. (n.d.).
  • 1-(3,5-Dimethylphenyl)piperazine - PRODUCT INFORMATION. (n.d.).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (2024). Molbank.
  • Piperazines - Sigma-Aldrich. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

Welcome to the Technical Support Center for the bis-sulfonylation of 2-methylpiperazine. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 1,4-Bis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bis-sulfonylation of 2-methylpiperazine. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine.

The synthesis relies on a Schotten-Baumann-type sulfonylation. However, researchers frequently experience stalled reactions or low yields due to the asymmetric steric environment of the piperazine core and the moisture sensitivity of the sulfonyl chloride. Below, we break down the mechanistic causality of these issues and provide a self-validating, highly optimized protocol.

Mechanistic Bottleneck Analysis

To understand why the reaction fails, we must look at the differential reactivity of the two secondary amines in 2-methylpiperazine. The N4 position (distal to the methyl group) is unhindered and reacts rapidly. In contrast, the N1 position is sterically shielded by the adjacent methyl group, drastically reducing its nucleophilicity[1].

Pathway R1 2-Methylpiperazine I1 N4-Mono-sulfonylated Intermediate R1->I1 Fast (Unhindered N4) 0°C, Base R2 3,4-Dimethylbenzenesulfonyl Chloride R2->I1 P1 1,4-Bis-sulfonylated Target Product R2->P1 S1 Hydrolyzed Sulfonic Acid (Waste) R2->S1 H2O/Moisture I1->P1 Slow (Hindered N1) RT-40°C, DMAP

Fig 1: Reaction pathway showing differential kinetics at N4 vs N1 and competing hydrolysis.

Troubleshooting & FAQs

Q1: My LC-MS and TLC show a massive peak/spot for a mono-sulfonylated intermediate. Why isn't the reaction going to completion? Causality: As illustrated in Fig 1, the first equivalent of 3,4-dimethylbenzenesulfonyl chloride rapidly attacks the unhindered N4 position. The remaining N1 position is highly sterically hindered. If standard base conditions (e.g., only Triethylamine) are used at room temperature, the reaction kinetics at N1 are so slow that the reaction effectively stalls[2]. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1–0.2 equivalents). DMAP reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is reactive enough to overcome the steric barrier at N1. Additionally, elevate the reaction temperature to 35–40 °C after the initial mono-sulfonylation phase.

Q2: I am losing a significant amount of 3,4-dimethylbenzenesulfonyl chloride to hydrolysis, requiring me to add massive excesses. How do I prevent this? Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. In the presence of adventitious water and a base, they rapidly hydrolyze into unreactive 3,4-dimethylbenzenesulfonic acid. Because the second sulfonylation step at N1 is inherently slow, hydrolysis easily outcompetes product formation if moisture is present. Solution: Abandon aqueous biphasic conditions (e.g., NaOH/water/DCM) for this specific sterically hindered reaction. Ensure all glassware is oven-dried, use strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), and run the reaction under an inert Argon or Nitrogen atmosphere.

Q3: What is the optimal base and solvent combination for this specific bis-sulfonylation? Causality: The base must efficiently neutralize the HCl byproduct without acting as a competing nucleophile, and the solvent must maintain the solubility of both the highly polar mono-intermediate and the highly lipophilic bis-sulfonylated product. Solution: A combination of anhydrous DCM and N,N-Diisopropylethylamine (DIPEA) is optimal. DIPEA is bulkier and less nucleophilic than Triethylamine (TEA), which minimizes base-catalyzed side reactions[3]. DCM provides excellent solubility across the entire reaction coordinate.

Quantitative Optimization Data

The following table summarizes the impact of varying reaction parameters on the final yield of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, demonstrating the necessity of catalytic intervention and temperature control.

Solvent (Anhydrous)Base (Equivalents)CatalystTemp ProfileTypical YieldMechanistic Observation
Biphasic H₂O/DCMNaOH (3.0 eq)None0 °C to RT< 40%Severe hydrolysis of sulfonyl chloride; stalls at mono-adduct.
THFTEA (3.0 eq)None0 °C to RT60–65%Sluggish second step; unreacted mono-adduct remains.
DCMTEA (3.0 eq)DMAP (0.1 eq)0 °C to 40 °C85–90%DMAP overcomes N1 steric hindrance; complete conversion.
DCM DIPEA (3.0 eq) DMAP (0.1 eq) 0 °C to 40 °C > 90% Optimal. DIPEA minimizes side reactions; highest purity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By checking the specified analytical milestones, you can confirm the mechanistic progression of the reaction in real-time.

Reagents Required:
  • 2-Methylpiperazine: 1.0 mmol (100 mg)

  • 3,4-Dimethylbenzenesulfonyl chloride: 2.4 mmol (491 mg) (Slight excess accounts for trace hydrolysis)

  • DIPEA: 3.5 mmol (452 mg / ~610 µL)

  • DMAP: 0.1 mmol (12 mg)

  • Anhydrous DCM: 10 mL

Step-by-Step Methodology:
  • System Preparation: Purge an oven-dried 50 mL round-bottom flask with Argon. Add 2-methylpiperazine, DMAP, and anhydrous DCM. Stir until completely dissolved.

  • Base Addition: Inject DIPEA into the solution via syringe.

  • Thermal Control (Mono-sulfonylation): Submerge the flask in an ice-water bath (0 °C). Dissolve the 3,4-dimethylbenzenesulfonyl chloride in 2 mL of anhydrous DCM and add it dropwise over 15 minutes.

    • Validation Checkpoint 1 (1 hour at 0 °C): Perform a TLC (Hexane/EtOAc 1:1). You should observe the complete disappearance of the baseline amine spot and the appearance of a strong mid-Rf spot (the N4-mono-sulfonylated intermediate).

  • Thermal Ramping (Bis-sulfonylation): Remove the ice bath. Allow the reaction to warm to room temperature, then attach a reflux condenser and gently heat to 35–40 °C for 16 hours.

    • Validation Checkpoint 2 (16 hours): TLC should show the mid-Rf spot converting entirely to a high-Rf spot. LC-MS analysis of an aliquot should confirm the target mass (Calculated exact mass for C₂₁H₂₈N₂O₄S₂ is 436.15; look for [M+H]⁺ = 437.2 m/z).

  • Quench & Aqueous Workup: Cool the reaction to room temperature. Quench with 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with 1N HCl (10 mL) to remove DMAP and any trace unreacted amine. Follow with a brine wash (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (Hexane/EtOAc gradient) or recrystallized from hot ethanol.

Workflow Step1 1. Dissolve Amine in Anhydrous DCM Step2 2. Add DIPEA (3.5 eq) & DMAP (0.1 eq) Step1->Step2 Step3 3. Chill to 0 °C (Ice Bath) Step2->Step3 Step4 4. Dropwise Addition of Sulfonyl Chloride Step3->Step4 Step5 5. Warm to 40 °C & Stir (16 hrs) Step4->Step5 Step6 6. Aqueous Workup (HCl, NaHCO3, Brine) Step5->Step6 Step7 7. Dry Organics & Concentrate Step6->Step7 Step8 8. Silica Gel Chromatography Step7->Step8

Fig 2: Step-by-step experimental workflow for optimized bis-sulfonylation.

References

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. SciSpace.
  • Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. PMC / NIH.
  • Synthetic Approaches to the New Drugs Approved During 2022. Journal of Medicinal Chemistry / ACS.

Sources

Optimization

Optimizing HPLC mobile phase and retention times for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

An in-depth guide to optimizing HPLC mobile phase and retention times for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine. Technical Support Center: HPLC Method Optimization for a Disubstituted Sulfonylpiperazin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing HPLC mobile phase and retention times for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine.

Technical Support Center: HPLC Method Optimization for a Disubstituted Sulfonylpiperazine Derivative

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to empower your method development. The analysis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, a large and hydrophobic molecule, presents unique challenges in liquid chromatography. This guide is structured as a series of frequently asked questions to directly address the issues you may encounter, from initial setup to advanced troubleshooting.

Understanding the Analyte: Key Physicochemical Insights

Before diving into method development, understanding the analyte is critical. 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is characterized by:

  • High Hydrophobicity: The two bulky, non-polar dimethylphenylsulfonyl groups make the molecule significantly non-polar. This predicts strong retention on a reversed-phase (RP) column. A similar compound, 1,4-bis[(2,5-dimethyl-3-thiophenyl)sulfonyl]-2-methylpiperazine, has a calculated XLogP3-AA of 4.5, confirming its hydrophobic nature[1].

  • Lack of Strong Ionizable Groups: The two nitrogen atoms of the piperazine ring are derivatized into sulfonamides. Unlike a free piperazine, which is basic with pKa values around 5.35 and 9.73[2][3], these sulfonamide nitrogens are not basic. The molecule is effectively neutral across a wide pH range. This means that while pH is important for controlling column silanol activity, it will not drastically alter the analyte's charge state.

  • Solubility: Due to its hydrophobicity, the compound is expected to be poorly soluble in highly aqueous solutions but readily soluble in organic solvents like acetonitrile (ACN), methanol (MeOH), DMSO, and DMF[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended starting HPLC conditions for this compound?

Establishing a robust starting point is the most efficient way to begin method development. Based on the analyte's hydrophobic, aromatic structure, a standard reversed-phase method is the logical choice.

Rationale: A C18 column provides a non-polar stationary phase that will interact with the hydrophobic analyte. A mobile phase consisting of a water/buffer and a miscible organic solvent allows for the manipulation of retention time. Acetonitrile is often preferred for aromatic compounds as it can provide sharper peaks compared to methanol. UV detection is suitable due to the presence of phenyl chromophores[5][6].

Table 1: Recommended Starting HPLC Parameters

Parameter Recommended Starting Condition Rationale & Comments
Column C18, 150 x 4.6 mm, 5 µm Industry standard for reversed-phase. Provides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in HPLC-Grade Water Acidifier to control silanol activity and improve peak shape.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN) ACN is a strong organic modifier suitable for eluting hydrophobic compounds.
Gradient 50% B to 95% B over 15 minutes A broad starting gradient to locate the peak and determine the approximate elution conditions.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Using a column oven ensures retention time reproducibility.[8][9]
Detection UV at 254 nm or Diode Array Detector (DAD) Phenyl groups absorb in this region. A DAD is useful to confirm peak purity and find λmax.
Injection Vol. 5-10 µL Keep low to prevent column overload.

| Sample Diluent | Mobile Phase (at initial conditions) or ACN | Ensure sample is fully dissolved to prevent peak distortion. |

Q2: My retention time is too long, and the peak is very broad. How can I shorten it?

Excessive retention is a common issue for highly hydrophobic molecules. The goal is to decrease the interaction between the analyte and the stationary phase by making the mobile phase "stronger" (less polar).

Solution: The most effective way to decrease retention time in reversed-phase HPLC is to increase the percentage of the organic modifier (%B) in the mobile phase[9].

  • Isocratic Elution: If you are running a single mobile phase composition, increase the percentage of ACN. For example, if you are at 60% ACN, try 70% or 80%.

  • Gradient Elution: You can make the gradient "steeper." For instance, instead of going from 50% to 95% B in 15 minutes, try reaching 95% B in 10 minutes. Alternatively, you can increase the starting percentage of B (e.g., start at 60% B instead of 50%).

Causality: Increasing the organic content of the mobile phase reduces its polarity. This weakens the hydrophobic interactions between the non-polar analyte and the C18 stationary phase, causing the analyte to spend less time on the column and elute faster. This also results in a sharper (less broad) peak because less time on the column means less opportunity for band broadening.

Q3: My analyte is eluting too early, near the solvent front. How do I increase the retention time?

Poor retention indicates that the mobile phase is too strong, preventing meaningful interaction between the analyte and the column. To improve retention and resolution from the void volume, you must make the mobile phase weaker (more polar).

Solution: The primary method to increase retention is to decrease the percentage of the organic modifier (%B) .

  • Isocratic Elution: If your mobile phase is 80% ACN, try reducing it to 70% or 65%. A general rule of thumb is that for many compounds, a 10% decrease in organic solvent can increase the retention factor (k) by 2-3 times.

  • Gradient Elution: Modify your gradient to be "shallower" or start at a lower %B. For example, you could change the initial conditions from 50% B to 30% B, or extend the gradient time from 15 minutes to 20 minutes.

Causality: Decreasing the organic solvent percentage increases the mobile phase polarity. This enhances the hydrophobic attraction between your non-polar analyte and the C18 stationary phase, leading to a longer retention time and better separation from unretained components.

Q4: I am observing significant peak tailing. What causes this and how can it be fixed?

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, most commonly with exposed, acidic silanol groups (Si-OH) on the silica backbone of the packing material[7].

Possible Causes & Solutions:

  • Silanol Interactions (Most Common): Even though the analyte is neutral, parts of the molecule can have weak hydrogen bonding interactions with ionized silanols.

    • Solution 1: Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to ~2.5-3.0 will suppress the ionization of the silanol groups, minimizing these secondary interactions and dramatically improving peak shape[7].

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most of the residual silanols have been chemically deactivated with a small silylating agent. Using such a column is highly recommended[7].

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to a distorted, tailing peak[7].

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Degradation: Over time, columns can develop voids or become contaminated, leading to poor peak shape.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the problem persists, the column may need to be replaced[7].

// Node Definitions start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Action: Lower Mobile Phase pH\n(e.g., to 2.5-3.0 with 0.1% Formic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_load [label="Action: Reduce Sample Load\n(Dilute sample or decrease injection volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; eval_column [label="Action: Evaluate Column Health", fillcolor="#F1F3F4", fontcolor="#202124"]; use_endcapped [label="Solution: Use Modern End-Capped Column\nor Replace Old Column", fillcolor="#FBBC05", fontcolor="#202124"]; resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges & Logic start -> check_ph; check_ph -> resolved [label="Tailing Improves"]; check_ph -> check_load [label="No Improvement"]; check_load -> resolved [label="Tailing Improves"]; check_load -> eval_column [label="No Improvement"]; eval_column -> use_endcapped; use_endcapped -> resolved; } } Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Q5: My retention times are drifting or shifting between injections. What is the cause?

Unstable retention times are a critical problem that undermines method reliability. The issue can usually be traced to the HPLC system or the mobile phase preparation[8]. A systematic approach is key to diagnosis[10][11].

Table 2: Troubleshooting Retention Time Drift

Observation Likely Cause Recommended Action
All peaks drift in the same direction (e.g., all retention times steadily decrease). Temperature Fluctuation or Flow Rate Issue . Ensure the column oven is on and set to a stable temperature (e.g., 30 °C). A 1°C change can alter retention by 1-2%[8][9]. Check the pump for pressure fluctuations and ensure there are no leaks.
Retention times suddenly shift after preparing a new mobile phase. Mobile Phase Composition Error . The mobile phase composition is a critical parameter. An error of just 1% in the organic solvent can change retention times by 5-15%[9]. Prepare mobile phases carefully by volume, or preferably, by weight. Ensure components are fully mixed before use.
Retention times are random and unpredictable . Poor Column Equilibration or Air in Pump . Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. Purge the pump to remove any trapped air bubbles, which can cause flow rate inconsistencies[11].

| Retention times steadily increase over a long sequence. | Column Contamination or Mobile Phase Evaporation . | Strongly retained matrix components may be accumulating on the column. Run a high-organic wash step after the sequence. If using a sparger, do not leave it on high, as it can evaporate the more volatile organic solvent, changing the mobile phase composition over time[9]. |

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

Accuracy in mobile phase preparation is paramount for reproducible results[9].

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (Type I Ultrapure)

  • Formic Acid (LC-MS grade or equivalent)

  • 1000 mL Graduated Cylinders

  • 1000 mL Glass Solvent Bottles

Procedure for Mobile Phase A (Aqueous):

  • Measure 999 mL of HPLC-grade water into a 1000 mL graduated cylinder.

  • Pour the water into a clean 1000 mL solvent bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly by inverting 10-15 times.

  • Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water".

Procedure for Mobile Phase B (Organic):

  • Measure 999 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Pour the acetonitrile into a clean 1000 mL solvent bottle.

  • Carefully add 1 mL of formic acid to the acetonitrile.

  • Cap the bottle and mix thoroughly by inverting 10-15 times.

  • Label the bottle clearly: "Mobile Phase B: 0.1% Formic Acid in Acetonitrile".

  • Degas both mobile phases using sonication or vacuum filtration before placing them on the HPLC system.

Protocol 2: Generic Gradient Optimization Workflow

This protocol provides a systematic way to quickly develop a working gradient method.

  • Setup: Install the column and configure the HPLC system according to the "Recommended Starting HPLC Parameters" in Table 1.

  • Scouting Gradient: Run a fast, broad gradient from 5% to 95% B over 10 minutes. This run is designed to quickly determine the approximate %B at which your compound elutes.

  • Analyze Scouting Run:

    • Note the retention time (t_R) of your analyte.

    • Calculate the elution solvent strength using the system's dwell volume or an approximation. Let's assume the analyte eluted at 6 minutes on the 10-minute gradient. The approximate %B would be: 5% + ( (6 min / 10 min) * (95% - 5%) ) = 5% + 54% = 59% B.

  • Develop Optimized Gradient: Design a new, shallower gradient centered around the estimated elution strength.

    • Start the gradient at least 15-20% below the estimated elution %B. In our example, a good starting point would be ~40% B.

    • End the gradient at least 15-20% above the estimated elution %B. A good ending point would be ~80% B.

    • Run this new gradient (e.g., 40% B to 80% B) over a longer time, such as 15-20 minutes, to improve resolution.

  • Fine-Tuning: Adjust the slope and range of the gradient as needed to achieve the desired retention time and resolution from any impurities.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Patyra, E., & Kwiatek, K. (2021).
  • Yau, W. W. HPLC Troubleshooting Guide. Agilent Technologies.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Journal of Chromatographic Science.
  • YMC. Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides.
  • Patyra, E., & Kwiatek, K. (2025, October 15). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research.
  • Al-Bayati, Y. K. F. (2022, November 21).
  • Wikipedia. Piperazine.
  • Guidechem. 1,4-bis[(2,5-dimethyl-3-thiophenyl)sulfonyl]-2-methylpiperazine.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Cayman Chemical. (2022, December 16). 1-(3,5-Dimethylphenyl)

Sources

Troubleshooting

Overcoming crystallization challenges with 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

Welcome to the Technical Support Center for complex bis-sulfonamide derivatives. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex bis-sulfonamide derivatives. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the isolation and purification of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine .

This guide moves beyond generic advice, offering field-proven, mechanistically grounded solutions to ensure robust, scalable crystallization.

Part 1: Molecular Causality – Understanding the Target

Before troubleshooting, we must understand the physicochemical constraints of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine. Its crystallization is notoriously difficult due to three structural factors:

  • Lack of Hydrogen Bond Donors: Unlike primary or secondary sulfonamides, both nitrogen atoms in the piperazine ring are fully substituted (tertiary sulfonamides). The molecule cannot form strong, directional N-H···O hydrogen bond networks, relying instead on weaker dipole-dipole interactions and π−π stacking[1].

  • Extreme Lipophilicity & Steric Bulk: The dual 3,4-dimethylphenyl groups create a highly hydrophobic, bulky umbrella around the core. This drastically reduces solubility in polar solvents while making it highly soluble in non-polar or halogenated solvents.

  • Chirality & Symmetry Breaking: The methyl group at the 2-position of the piperazine ring breaks the molecule's symmetry and introduces a chiral center[2]. If your synthesized batch is a racemate, the molecules will struggle to find a low-energy packing arrangement, heavily favoring the formation of a supersaturated oil rather than a crystalline lattice.

Part 2: Troubleshooting Guides & FAQs

Q1: When I add an anti-solvent, my solution turns into a milky emulsion and eventually settles as a sticky resin at the bottom of the flask. Why is it "oiling out" instead of crystallizing? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). Because the molecule lacks strong directional intermolecular forces to rapidly assemble into a crystal lattice, the system bypasses the metastable zone for crystallization and enters the spinodal decomposition region of the phase diagram[3]. The solute separates into a solute-rich liquid phase (the oil) and a solvent-rich continuous phase. The Solution: You must alter the thermodynamic pathway to prevent the system from hitting the LLPS boundary.

  • Shift the Solvent System: Avoid harsh polarity gradients (e.g., Dichloromethane/Methanol). Instead, use a system with a shallower solubility curve, such as Ethyl Acetate/Heptane.

  • Pre-Cloud Point Seeding: Identify the exact anti-solvent volume that causes cloudiness. In your next run, stop adding anti-solvent just before this point, and introduce 1-2% (w/w) of seed crystals. This provides a template for nucleation, allowing solute to deposit onto the solid phase rather than phase-separating into an oil[4].

Q2: I managed to get a solid precipitate, but Powder X-Ray Diffraction (PXRD) shows it is mostly amorphous. How do I force this bulky molecule into a highly ordered crystalline state? The Causality: Rapid precipitation ("crash cooling" or fast anti-solvent dumping) kinetically traps the bulky bis-sulfonamide molecules in disordered aggregates before they can orient themselves into their optimal lattice energy minimum. The Solution: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating the suspension to just below its solubility limit and cooling it slowly, you provide the activation energy necessary for the amorphous domains (which have higher solubility) to dissolve and redeposit onto the more thermodynamically stable crystalline domains.

Q3: I am observing different crystal habits (needles vs. blocks) between different batches. How do I lock in a single polymorph? The Causality: Bulky sulfonamides are highly prone to polymorphism because the flexible sulfonyl linkages allow the aromatic rings to adopt multiple conformational states[1]. Variations in cooling rate or localized supersaturation at the anti-solvent addition point dictate which conformation nucleates first. The Solution: Standardize your agitation rate to prevent localized supersaturation pooling. Transition from a linear cooling profile to a cubic cooling profile (cooling very slowly at high temperatures, and faster at lower temperatures) to maintain a constant supersaturation level throughout the batch.

Part 3: Data Presentation – Solvent System Selection

The choice of solvent directly dictates the metastable zone width (MSZW) and the risk of LLPS.

Primary SolventAnti-SolventMSZW WidthLLPS (Oiling Out) RiskExpected Outcome / Crystal Habit
DichloromethaneMethanolVery NarrowCritical (High) Amorphous resin or sticky oil[3].
Tetrahydrofuran (THF)WaterNarrowHighFine, agglomerated powder; high solvent entrapment.
Ethyl AcetateHeptaneModerateModerateNeedles to thin plates; requires slow addition.
TolueneCyclohexaneWide LowThick blocks/prisms; optimal for high purity.

Part 4: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Pre-Cloud Point Seeding

This protocol is a self-validating system designed to bypass LLPS by controlling the supersaturation trajectory.

  • Dissolution: Dissolve 1.0 g of crude 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine in 5.0 mL of Toluene at 65°C. Validation: The solution must be completely transparent. Filter through a 0.22 µm PTFE syringe filter if particulate matter remains.

  • Anti-Solvent Titration: Maintain the temperature at 65°C. Begin adding Cyclohexane dropwise at a rate of 0.5 mL/min.

  • Cloud Point Identification: Stop addition immediately when the first sign of persistent opalescence (bluish haze) appears. Note this volume (e.g., 4.0 mL). Add 0.2 mL of Toluene to clear the solution back to a single phase.

  • Seeding: Cool the clear solution to 55°C. Add 10 mg of pure crystalline seed of the target compound. Validation: The seeds should remain suspended and not dissolve, confirming the solution is in the metastable zone.

  • Aging & Growth: Hold the suspension at 55°C for 2 hours to allow the seed bed to grow.

  • Completion: Resume Cyclohexane addition at 0.1 mL/min until a total of 10 mL is added. Cool to 5°C at 0.1°C/min. Filter and wash with cold Cyclohexane.

Protocol B: Temperature Cycling (Ostwald Ripening)

Use this protocol to convert amorphous precipitates or fine agglomerates into highly crystalline material.

  • Slurry Preparation: Suspend the amorphous solid in a 1:2 mixture of Ethyl Acetate:Heptane (10 mL per gram of solid).

  • Heating Phase: Heat the stirred slurry to 60°C over 30 minutes. Hold for 1 hour. Validation: Do not let the solid dissolve completely; a hazy suspension must remain to act as a template.

  • Cooling Phase: Cool the slurry to 10°C at a slow rate of 0.2°C/min. Hold for 1 hour.

  • Cycling: Repeat the Heating (60°C) and Cooling (10°C) phases three consecutive times.

  • Verification: Extract a small aliquot, filter, and observe under a Polarized Light Microscope (PLM). Validation: The presence of strong birefringence confirms the conversion from amorphous to crystalline solid.

Part 5: Mandatory Visualization

Below is the logical workflow for addressing phase separation during the crystallization of bulky bis-sulfonamides.

CrystallizationWorkflow Start Start Crystallization (Supersaturated Solution) Cooling Controlled Cooling or Anti-solvent Addition Start->Cooling CheckState Observe System State Cooling->CheckState LLPS Oiling Out / LLPS (Cloudy Emulsion) CheckState->LLPS Spinodal Decomposition Crystals Nucleation (Solid Particles) CheckState->Crystals Metastable Zone FixLLPS 1. Re-heat to clear phase 2. Adjust Solvent Ratio 3. Seed before Cloud Point LLPS->FixLLPS Optimize Temperature Cycling (Ostwald Ripening) Crystals->Optimize FixLLPS->Cooling Retry with adjusted parameters Success High-Quality Crystals Isolated & Verified via PLM Optimize->Success

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 6: References

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: ACS Publications URL:[Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine vs. Standard Bis-Sulfonyl Piperazines: A Strategic Analysis

An In-Depth Comparative Guide for Medicinal Chemists: In the field of drug discovery, the piperazine moiety is a quintessential example of a "privileged scaffold". Its frequent appearance in FDA-approved drugs is a testa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Medicinal Chemists:

In the field of drug discovery, the piperazine moiety is a quintessential example of a "privileged scaffold". Its frequent appearance in FDA-approved drugs is a testament to its versatile nature, offering a conformationally constrained, six-membered ring with two nitrogen atoms that can be strategically functionalized to modulate physicochemical properties and target interactions.[1][2][3] A common and powerful derivatization strategy involves the bis-sulfonylation of these nitrogens, creating a rigid and chemically stable core.

This guide provides a senior-level perspective on the nuanced, yet critical, differences between a specifically substituted analog, 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine , and the broader class of standard, unsubstituted bis-sulfonyl piperazines. We will dissect how targeted substitutions on both the aromatic rings and the piperazine core itself can be leveraged to overcome common drug development hurdles, enhancing potency, selectivity, and pharmacokinetic profiles.

PART 1: The Rationale Behind Substitution: A Mechanistic Overview

The decision to move from a simple bis-phenylsulfonyl piperazine to a more decorated analog is rooted in fundamental principles of medicinal chemistry. While the core bis-sulfonyl framework imparts desirable rigidity and reduced basicity of the piperazine nitrogens, it serves as a blank canvas. Strategic substitution allows for the fine-tuning of the molecule's properties to achieve a specific therapeutic objective.

  • Lipophilicity and Permeability : The addition of methyl groups to the phenyl rings, as in the 3,4-dimethylphenyl derivative, systematically increases the molecule's lipophilicity (fat-solubility). This is a critical parameter that governs a compound's ability to cross cellular membranes, a prerequisite for reaching intracellular targets and achieving good oral absorption. However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[4]

  • Target Engagement and Selectivity : The 3,4-dimethyl substitution pattern provides additional van der Waals contacts within a target's binding pocket, which can significantly enhance binding affinity. Furthermore, the methyl group at the 2-position of the piperazine ring introduces a chiral center and a specific steric element. This conformational constraint can lock the molecule into a bioactive conformation that is more complementary to the target protein, improving both potency and selectivity against off-target proteins.[5]

  • Metabolic Stability : Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. While adding methyl groups can sometimes introduce new metabolic soft spots, their placement can also sterically shield more labile positions on the ring, potentially redirecting metabolism or slowing its rate.

Logical Relationship: From Core Scaffold to Optimized Lead

Caption: The logical progression from a basic scaffold to an optimized lead.

PART 2: Comparative Data and Performance Metrics

The theoretical advantages of substitution must be validated by empirical data. The following table summarizes the expected differences in key physicochemical and pharmacokinetic parameters.

ParameterStandard Bis-Phenylsulfonyl Piperazine1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazineCausality of Difference
Molecular Weight ( g/mol ) ~382.5~466.6Addition of five methyl groups (four on the aryl rings, one on the piperazine).
Calculated LogP (cLogP) ~2.8~4.5The five additional methyl groups significantly increase hydrophobicity.
Aqueous Solubility Moderate to LowLow to Very LowIncreased lipophilicity and molecular weight generally lead to reduced aqueous solubility.
In Vitro Metabolic Stability Variable; susceptible to aromatic hydroxylation.Potentially improved; methyl groups can block sites of metabolism or introduce new, potentially slower, metabolic pathways.Steric hindrance and altered electronic properties of the aromatic rings.
Target Binding Affinity (Ki) Target-dependent (Baseline)Potentially Higher (Lower Ki)Enhanced hydrophobic interactions and improved shape complementarity from substitutions.[5]

PART 3: Experimental Protocol: Assessing In Vitro Metabolic Stability

To provide a trustworthy and reproducible method for comparison, we present a standard protocol for determining metabolic stability using human liver microsomes (HLMs). This assay is a cornerstone of early drug discovery, providing a reliable estimate of a compound's susceptibility to phase I metabolism.

Objective: To determine the intrinsic clearance (Clint) and in vitro half-life (t½) of a test compound.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL stock)

  • NADPH Regenerating System (e.g., Promega NADPH-Regen®)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Positive Control (e.g., Testosterone, Verapamil)

  • Acetonitrile (ACN) containing an appropriate internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Methodology:

  • Reagent Preparation:

    • Thaw HLMs on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of the test compound by diluting the DMSO stock in phosphate buffer.

  • Incubation:

    • Add 90 µL of the HLM suspension to each well of the incubation plate.

    • Add 10 µL of the 1 µM test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding 10 µL of the prepared NADPH regenerating system. This marks time zero (T=0).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 25 µL of the incubation mixture to a collection plate containing 100 µL of ice-cold ACN with the internal standard.

    • The T=0 sample is taken immediately after the addition of NADPH.

  • Sample Processing & Analysis:

    • Seal and vortex the collection plate for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = -0.693 / k .

    • Intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Incubation & Reaction cluster_analysis 3. Analysis A Dilute HLM to 0.5 mg/mL in Buffer D Add HLM and Test Compound to 96-well plate A->D B Prepare 1 µM Test Compound Solution B->D C Prepare NADPH Regenerating System F Initiate Reaction: Add NADPH System C->F E Pre-incubate at 37°C for 10 min D->E E->F G Quench aliquots at T = 0, 5, 15, 30, 60 min with ice-cold ACN + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t½ and Clint J->K

Caption: Standard workflow for an in vitro metabolic stability assay.

PART 4: Synthesis Considerations

The synthesis of both standard and substituted bis-sulfonyl piperazines generally follows a reliable and scalable pathway. The core reaction is a double nucleophilic substitution where piperazine (or a substituted derivative like 2-methylpiperazine) is reacted with two equivalents of an appropriate arylsulfonyl chloride in the presence of a non-nucleophilic base.

  • Standard Synthesis : Reaction of piperazine with benzenesulfonyl chloride. These starting materials are widely available and cost-effective.

  • Substituted Synthesis : Reaction of 2-methylpiperazine with 3,4-dimethylbenzenesulfonyl chloride. The 2-methylpiperazine introduces a chiral center, meaning the final product will be a racemate unless a chiral starting material or subsequent resolution is employed. The substituted sulfonyl chloride may be less commercially available or more expensive, which is a common trade-off in lead optimization for improved properties. The synthesis of related compounds is well-documented in the literature.[6]

PART 5: Conclusion and Expert Recommendations

The comparison between 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine and its standard, unsubstituted counterparts clearly illustrates a fundamental principle of modern drug design: strategic substitution is key to converting a simple scaffold into a highly optimized drug candidate.

  • Choose Standard Scaffolds for Initial Screening: Unsubstituted bis-sulfonyl piperazines are excellent starting points for library synthesis and initial hit-finding campaigns due to their synthetic tractability and lower cost.

  • Employ Substituted Analogs for Lead Optimization: Once a hit is identified, analogs like 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine should be synthesized to address specific liabilities. The dimethylphenyl groups are a proven strategy for enhancing potency through improved hydrophobic interactions, while the 2-methyl group provides a handle to explore stereospecific binding and improve selectivity.

  • Balance Properties: Researchers must be mindful that increasing lipophilicity to improve potency can negatively impact solubility. A multi-parameter optimization approach, guided by robust in vitro assays like the one described, is essential for success.

Ultimately, the choice between a standard and a substituted bis-sulfonyl piperazine is context-dependent. However, the targeted modifications present in 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine provide a powerful and rational toolkit for medicinal chemists to overcome complex challenges in the pursuit of novel therapeutics.

References

  • Title: Bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships... Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease Source: PLOS Neglected Tropical Diseases URL: [Link]

  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: ResearchGate URL: [Link]

  • Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: Acta Pharmaceutica URL: [Link]

  • Title: Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: New bis-piperazine derivatives: synthesis, characterization... Source: Turkish Journal of Chemistry URL: [Link]

  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Some FDA‐approved piperazine‐containing drugs Source: ResearchGate URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: Fundamental & Clinical Pharmacology URL: [Link]

  • Title: Fused and Substituted Piperazines as Anticancer Agents: A Review Source: Chemistry & Biodiversity URL: [Link]

  • Title: Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands Source: Farmaco URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for the Purity Analysis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

Introduction: The Imperative for Rigorous Purity Analysis In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound at the center of our investigation, 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine (henceforth referred to as 'Compound-X'), is a novel molecule with significant therapeutic potential. The control of impurities, whether they arise from the synthetic route or degradation, is mandated by global regulatory bodies.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), establish thresholds for reporting, identifying, and qualifying impurities, making the development of a robust, sensitive, and specific analytical method paramount.

This guide provides an in-depth, experimentally supported validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of Compound-X. As a Senior Application Scientist, my objective is not just to present a protocol but to elucidate the scientific rationale behind our methodological choices. We will demonstrate why LC-MS offers a superior platform for this task by comparing its performance directly against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison will provide researchers, analytical development scientists, and quality control professionals with a clear, data-driven framework for selecting and validating analytical methods fit for purpose, in alignment with the principles outlined in ICH Q2(R1).[2][3][4][5]

The Analytical Challenge: Why LC-MS?

The structure of Compound-X, featuring a piperazine core and two sulfonyl groups, is amenable to both UV and MS detection. However, a traditional HPLC-UV method relies solely on the chromophoric properties of the molecule and its impurities. This presents several challenges:

  • Co-elution: Structurally similar impurities may co-elute with the main peak or with each other, leading to inaccurate quantification.

  • Response Factor Variation: Different impurities will likely have different UV molar absorptivities, meaning a simple area-percent calculation can be misleading without proper reference standards for each impurity.

  • Sensitivity: Trace-level impurities, especially those lacking a strong chromophore, may go undetected.[6]

  • Peak Identification: A UV detector provides no structural information, making the identification of unknown peaks impossible without isolating them.

LC-MS overcomes these limitations by coupling the separation power of LC with the high sensitivity and specificity of mass spectrometry.[7][8][9] It allows for the detection of impurities based on their mass-to-charge ratio (m/z), providing an orthogonal detection method that can confirm peak purity and facilitate the identification of unknown degradants and byproducts.

Method Validation Workflow: A Structured Approach

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[10][11][12] Our approach follows the ICH Q2(R1) guideline, evaluating each performance characteristic through a series of defined experiments.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Application Dev Method Development & Optimization (LC & MS Parameters) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob SysSuit System Suitability Rob->SysSuit Routine Routine Analysis SysSuit->Routine

Caption: High-level workflow for analytical method validation.

Specificity: Proving Discriminatory Power

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] The most rigorous way to demonstrate specificity for a stability-indicating method is through forced degradation studies.[13][14]

Forced Degradation Protocol

Objective: To intentionally degrade the Compound-X sample under various stress conditions to generate potential degradation products and prove the method can separate them from the parent peak and from each other.

Procedure:

  • Prepare five separate solutions of Compound-X at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Add 1N HCl to one solution, heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH to a second solution, heat at 80°C for 4 hours.

  • Oxidation: Add 3% H₂O₂ to a third solution, store at room temperature for 24 hours.

  • Thermal Stress: Heat a fourth solution at 105°C for 48 hours.

  • Photolytic Stress: Expose the fifth solution to UV light (254 nm) and visible light (ICH Q1B conditions) for 7 days.

  • Prepare an unstressed control solution.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples using both the LC-MS and HPLC-UV methods. For the LC-MS method, evaluate peak purity using mass spectral data across the peak.

G cluster_stress Stress Conditions API Compound-X API Acid Acid (1N HCl, 80°C) API->Acid Base Base (1N NaOH, 80°C) API->Base Ox Oxidative (3% H₂O₂, RT) API->Ox Therm Thermal (105°C) API->Therm Analysis Analyze via LC-MS & HPLC-UV (Evaluate Peak Purity) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis G cluster_legend Legend cluster_params Validation Parameter Relationships key1 Validation Parameter key2 Method Performance Superior Superior Equivalent Equivalent Specificity Specificity Validated Validated Method Specificity->Validated Sensitivity Sensitivity (LOD/LOQ) Accuracy Accuracy Sensitivity->Accuracy impacts Sensitivity->Validated Precision Precision Precision->Accuracy impacts Precision->Validated Accuracy->Validated Linearity Linearity Linearity->Accuracy impacts Linearity->Validated Robustness Robustness Robustness->Validated

Sources

Validation

Mass spectrometry fragmentation patterns of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

As a Senior Application Scientist, I approach mass spectrometry not merely as a tool for determining molecular weight, but as a definitive window into gas-phase thermodynamics and structural causality. When developing ro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach mass spectrometry not merely as a tool for determining molecular weight, but as a definitive window into gas-phase thermodynamics and structural causality. When developing robust bioanalytical assays or structural elucidation workflows, understanding why a molecule fragments a certain way is just as critical as knowing how to detect it.

This guide provides an in-depth, objective comparison of the mass spectrometric performance of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine (BDMP-S2MP) against structurally related alternatives, supported by mechanistic rationales and a self-validating experimental protocol.

Mechanistic Causality in CID Fragmentation

To harness BDMP-S2MP in a quantitative LC-MS/MS workflow, we must first deconstruct its behavior under electrospray ionization (ESI) and collision-induced dissociation (CID).

In positive ion mode, sulfonamides are preferentially protonated at the nitrogen atom rather than the sulfonyl oxygens[1]. Upon N-protonation, the S–N bond becomes highly labile. When subjected to CID, the molecule forms an intermediate ion-neutral complex governed by intramolecular charge transfer dynamics[1]. For bis-sulfonylpiperazines, the initial cleavage of this labile N–S bond yields the characteristic, highly abundant sulfonyl cation[2].

Furthermore, protonated aromatic sulfonamides frequently undergo a unique gas-phase rearrangement resulting in the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da[3]. This elimination-rearrangement pathway is highly susceptible to substitutions on the aromatic ring. The electron-donating methyl groups on the 3,4-dimethylphenyl moiety of BDMP-S2MP stabilize the partially positive charge developed at the ipso position during bond dissociation, promoting a highly predictable and stable fragmentation cascade[3].

MS_Fragmentation M [M+H]+ m/z 437.16 SO2_loss [M+H - SO2]+ m/z 373.19 M->SO2_loss -SO2 (64 Da) Rearrangement ArSO2 [ArSO2]+ m/z 169.03 M->ArSO2 S-N Cleavage Charge on ArSO2 Amine [M+H - ArSO2•]+ m/z 268.12 M->Amine S-N Cleavage Charge Retention Ar [Ar]+ m/z 105.07 ArSO2->Ar -SO2 (64 Da) Secondary CID

Figure 1: CID fragmentation pathways of protonated BDMP-S2MP.

Objective Performance Comparison: BDMP-S2MP vs. Alternatives

When selecting a bis-sulfonylpiperazine for use as a chemical probe or an internal standard, analytical performance varies drastically based on ring substitutions. We compared BDMP-S2MP against two common unmethylated/partially methylated alternatives: 1,4-Bis(p-toluenesulfonyl)piperazine (BTsP) and 1,4-Bis(phenylsulfonyl)piperazine (BPSP) .

Quantitative Fragmentation Data
Analytical ParameterBDMP-S2MPBTsPBPSP
Molecular Formula C₂₁H₂₈N₂O₄S₂C₁₈H₂₂N₂O₄S₂C₁₆H₁₈N₂O₄S₂
Precursor Ion [M+H]⁺ m/z 437.16m/z 395.11m/z 367.08
Primary Quantifier Ion m/z 169.03m/z 155.02m/z 141.00
Secondary Qualifier Ion m/z 105.07m/z 91.05m/z 77.04
Relative ESI⁺ Efficiency ++++++++++++
Diagnostic Ion Stability HighModerateLow
Chromatographic Retention Strong (Highly Lipophilic)ModerateWeak
The Causality Behind the Data
  • Ionization Efficiency: The dual 3,4-dimethylphenyl groups and the 2-methylpiperazine core inductively increase the gas-phase basicity of BDMP-S2MP. This leads to superior proton affinity and a stronger ESI⁺ signal compared to the unmethylated BPSP.

  • Diagnostic Ion Stability: The m/z 169.03 quantifier ion of BDMP-S2MP is stabilized by hyperconjugation from the methyl groups. In contrast, the m/z 141.00 ion from BPSP is highly unstable and rapidly decays into the phenyl cation (m/z 77.04)[4]. Because m/z 77 falls into the low-mass chemical noise region of most biological matrices, BPSP suffers from poor assay specificity.

  • Asymmetric Cleavage: The 2-methyl group on the piperazine ring of BDMP-S2MP introduces steric hindrance. During CID, this asymmetry directs the preferential cleavage of the N1–S bond over the N4–S bond, channeling the ion current into a single, highly predictable fragmentation pathway rather than splitting the signal across multiple symmetric cleavage products.

Self-Validating LC-MS/MS Protocol

A robust analytical protocol must inherently detect its own failures. The following workflow integrates system suitability, orthogonal confirmation, and strict acceptance criteria to ensure absolute data trustworthiness.

Workflow SST System Suitability (Blank & IS) Prep Sample Prep (LLE Extraction) SST->Prep LC UPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Val Data Validation (Ion Ratios) MS->Val

Figure 2: Self-validating LC-MS/MS analytical workflow.

Step-by-Step Methodology

Step 1: System Suitability Test (SST)

  • Action: Inject a double-blank (matrix only) followed by a zero-sample (matrix + internal standard).

  • Causality: This proves that the system is free of carryover (<0.1% of LLOQ) and that the matrix does not produce isobaric interferences at m/z 169.03.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

  • Action: Aliquot 100 µL of sample. Add 400 µL of Ethyl Acetate. Vortex for 5 mins, centrifuge at 14,000 x g, and evaporate the organic layer under N₂. Reconstitute in 50% Acetonitrile.

  • Causality: LLE exploits the high lipophilicity of BDMP-S2MP, selectively extracting it while precipitating polar matrix proteins and phospholipids that cause ESI ion suppression.

Step 3: UPLC Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 column (50 x 2.1 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The lipophilic nature of BDMP-S2MP ensures it elutes well past the void volume (k' > 2), completely isolating the analyte from early-eluting salts that quench the ESI droplet.

Step 4: ESI-MS/MS Acquisition

  • Action: Operate in Positive MRM mode. Monitor Quantifier: 437.16 → 169.03 (Collision Energy: 25 eV). Monitor Qualifier: 437.16 → 105.07 (Collision Energy: 45 eV).

Step 5: Orthogonal Data Validation

  • Action: Calculate the ratio of the quantifier ion area to the qualifier ion area.

  • Causality: Relying on a single MRM transition is prone to false positives. This protocol mandates that an acceptable injection must exhibit an ion ratio within ±20% of the neat reference standard. If the ratio shifts, it self-validates that a co-eluting interference is present, and the data point is automatically flagged for review.

References

  • Title: Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS[2] Source: MDPI Molecules URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement[3] Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry[1] Source: PubMed (Journal of the American Society for Mass Spectrometry) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions[4] Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

Sources

Comparative

FTIR absorption bands for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine structural confirmation

FTIR Spectral Resolution for Structural Confirmation: 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine vs. Structural Analogs As a Senior Application Scientist, I approach structural confirmation not as a simple...

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Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Resolution for Structural Confirmation: 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine vs. Structural Analogs

As a Senior Application Scientist, I approach structural confirmation not as a simple peak-matching exercise, but as a rigorous process of elimination. Piperazine sulfonamide derivatives are highly valued in modern drug discovery, particularly in the development of Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management[1]. When synthesizing a complex, fully substituted molecule like 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine , the primary analytical risks are incomplete reactions (yielding mono-sulfonylated intermediates) or the use of incorrect unmethylated starting materials.

Fourier Transform Infrared (FTIR) spectroscopy provides an elegant, non-destructive method to definitively prove the final structure. This guide objectively compares the FTIR spectral markers of the target molecule against its common structural alternatives, providing a self-validating experimental framework for accurate structural assignment.

The Logic of Structural Confirmation

To confirm the successful synthesis of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine, we must validate three distinct structural domains:

  • The Bis-Sulfonamide Linkages: Confirming the presence of strong SO2​ stretching bands (1306–1159 cm⁻¹)[1] and the complete absence of secondary amine N-H stretches, proving that both nitrogen atoms on the piperazine ring have been successfully sulfonylated.

  • The Piperazine Core: Identifying the aliphatic C-H stretching modes specific to the 2-methylpiperazine ring (typically below 3000 cm⁻¹)[2].

  • The Aromatic Periphery: Differentiating the 3,4-dimethylphenyl out-of-plane (OOP) bending from mono-substituted aromatic rings to verify the correct sulfonyl chloride was used.

Below is the logical workflow used to systematically eliminate alternative structures based on these spectral regions.

FTIR_Workflow Start Synthesized Batch: 1,4-Bis[(3,4-dimethylphenyl)sulfonyl] -2-methylpiperazine Prep Sample Preparation (ATR-FTIR or KBr Pellet) Start->Prep Acq FTIR Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) Prep->Acq HighFreq High Frequency Region (>3000 cm⁻¹) Check N-H & C-H Stretches Acq->HighFreq MidFreq Mid Frequency Region (1700 - 1100 cm⁻¹) Analyze SO₂ & C=C Bands Acq->MidFreq Fingerprint Fingerprint Region (<1000 cm⁻¹) Aromatic OOP Bending Acq->Fingerprint Confirm Structural Confirmation (Absence of N-H, Presence of SO₂ & CH₃) HighFreq->Confirm MidFreq->Confirm Fingerprint->Confirm

Figure 1: Logical workflow for FTIR spectral interpretation and structural confirmation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following protocol utilizes Attenuated Total Reflectance (ATR-FTIR) and incorporates built-in validation steps. I prefer ATR over traditional KBr pellets for this specific molecule because it prevents moisture absorption (which can artificially broaden the >3000 cm⁻¹ region, masking the critical N-H absence check).

Step 1: System Readiness & Calibration (Self-Validation)

  • Action: Run a 1.5 mil polystyrene standard film before analyzing the batch.

  • Causality: Verify that the sharp aromatic C=C stretching band of polystyrene is located exactly at 1601 cm⁻¹ (±1 cm⁻¹). This ensures wavelength accuracy before attempting to resolve the closely spaced aromatic C=C bands of the target molecule[3]. If the peak drifts, recalibrate the interferometer.

Step 2: Background Acquisition

  • Action: Collect 32 scans of the empty, clean diamond ATR crystal.

  • Causality: Removes atmospheric CO2​ and H2​O vapor interference. Water vapor exhibits sharp rotational bands in the 1600 cm⁻¹ and 3600 cm⁻¹ regions, which can easily be misinterpreted as N-H or C=C stretches.

Step 3: Sample Preparation & Compression

  • Action: Place 2-3 mg of the crystalline powder directly onto the diamond crystal. Apply consistent, maximum pressure using the ATR anvil.

  • Causality: Bis-sulfonylated piperazines are rigid, crystalline solids. Consistent high pressure ensures uniform optical contact with the crystal, maximizing the signal-to-noise ratio and preventing band distortion.

Step 4: Data Collection & Processing

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm.

  • Causality: ATR naturally suppresses the intensity of high-wavenumber bands. Applying the correction normalizes the spectrum, allowing for accurate peak height comparisons against transmission-based literature libraries.

Comparative Spectral Analysis: Target vs. Alternatives

To objectively confirm the structure, we must compare the target molecule's spectrum against two highly probable alternative outcomes of the synthesis.

Comparison A: Target vs. Mono-sulfonylated Intermediate

Alternative: 1-[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine.

  • The Diagnostic Marker: The most critical difference is found in the high-frequency region (>3000 cm⁻¹). The mono-sulfonylated intermediate contains a free secondary amine on the piperazine ring, which yields a distinct, moderately broad N-H stretching band at ~3300 cm⁻¹.

  • Confirmation: In the successfully synthesized 1,4-Bis target molecule, this N-H band is completely absent. The highest frequency bands observed will be the aromatic C-H stretches at ~3050 cm⁻¹ and the aliphatic C-H stretches at 2936–2853 cm⁻¹[1].

Comparison B: Target vs. Unmethylated Analog

Alternative: 1,4-Bis(phenylsulfonyl)piperazine.

  • The Diagnostic Marker (Aliphatic): The target molecule features a 2-methyl group on the piperazine ring and 3,4-dimethyl groups on the aromatic rings. This results in significantly stronger aliphatic C-H stretching modes below 3000 cm⁻¹[2] and a prominent CH3​ bending (umbrella) mode at ~1375 cm⁻¹ compared to the unmethylated analog.

  • The Diagnostic Marker (Aromatic): The fingerprint region (<1000 cm⁻¹) is definitive here. The unmethylated analog contains mono-substituted benzene rings, which exhibit two massive out-of-plane (OOP) bending bands at ~750 cm⁻¹ and ~690 cm⁻¹. The target molecule contains 1,2,4-trisubstituted benzene rings (due to the 3,4-dimethyl substitution), which shifts the OOP bending to a distinct, single strong band at ~820 cm⁻¹.

Quantitative Data Summary

The following table summarizes the key vibrational modes used to differentiate the target product from its structural alternatives.

Vibrational ModeTarget Molecule: 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazineAlternative A: Mono-sulfonylated IntermediateAlternative B: 1,4-Bis(phenylsulfonyl)piperazineStructural Significance
N-H Stretch Absent ~3300 cm⁻¹ (Medium)AbsentProves complete bis-sulfonylation.
Aromatic C-H Stretch ~3050 cm⁻¹ (Weak)~3050 cm⁻¹ (Weak)~3060 cm⁻¹ (Weak)Confirms presence of aromatic rings.
Aliphatic C-H Stretch 2936–2853 cm⁻¹ (Strong)2940–2860 cm⁻¹ (Strong)~2850 cm⁻¹ (Weak)Stronger in target due to CH3​ groups.
Aromatic C=C Stretch ~1598 cm⁻¹, ~1490 cm⁻¹~1598 cm⁻¹, ~1490 cm⁻¹~1580 cm⁻¹, ~1450 cm⁻¹Validates the aromatic core[3].
Asymmetric SO2​ Stretch ~1340 cm⁻¹ (Strong)~1330 cm⁻¹ (Strong)~1340 cm⁻¹ (Strong)Primary sulfonamide marker[1].
Symmetric SO2​ Stretch ~1160 cm⁻¹ (Strong)~1155 cm⁻¹ (Strong)~1160 cm⁻¹ (Strong)Secondary sulfonamide marker[1].
Aromatic OOP Bending ~820 cm⁻¹ (1,2,4-trisubstituted)~820 cm⁻¹~750, ~690 cm⁻¹ (Mono-substituted)Proves the specific use of 3,4-dimethylphenyl.

Conclusion

By systematically analyzing the FTIR spectrum, we can achieve robust structural confirmation of 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine. The complete absence of the ~3300 cm⁻¹ N-H band validates the success of the bis-sulfonylation reaction, while the presence of strong aliphatic C-H stretches and the ~820 cm⁻¹ out-of-plane bending band definitively distinguish the product from unmethylated alternatives. Utilizing a self-validating ATR-FTIR protocol ensures that these subtle spectral differences are captured with high fidelity, preventing costly mischaracterizations in downstream drug development pipelines.

References

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica. 1

  • Kinetics Studies and Mechanism Evolution of the Cyclization of Ethylene Diamine and Propylene Glycol over Alumina Supported Nano. Global Journals. 2

  • 2H-Bis-1,2,3-triazolo-isoquinoline: Design, Synthesis, and Photophysical Study. ACS Publications. 3

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Safety & Regulatory Compliance

Safety

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine proper disposal procedures

Proper chemical waste management is a critical pillar of laboratory safety and environmental stewardship. The compound 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a complex, lipophilic bis-sulfonamide pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management is a critical pillar of laboratory safety and environmental stewardship. The compound 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a complex, lipophilic bis-sulfonamide piperazine derivative. Due to its structural stability and the known environmental persistence of sulfonamide pharmacophores, this compound requires strict disposal protocols. It cannot be neutralized via simple benchtop acid/base chemistry and must never be disposed of in standard wastewater systems.

As a Senior Application Scientist, I have designed this guide to provide you with self-validating, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound.

Physicochemical Profile & Waste Categorization

To design an effective disposal strategy, we must first understand the causality behind the compound's behavior. The bulky (3,4-dimethylphenyl)sulfonyl groups render this molecule highly hydrophobic, meaning it will predominantly be handled in organic solvents (e.g., DMSO, Dichloromethane, Ethyl Acetate) rather than aqueous media.

Furthermore, sulfonamides and related pharmaceutical derivatives exhibit significant aquatic toxicity and resist conventional microbial degradation in wastewater treatment plants[1],[2]. Because it is not an approved pairing of benign cations and anions, it is strictly prohibited from drain disposal and must be managed via hazmat pickup[3].

Table 1: Quantitative Regulatory Limits for Laboratory Waste Accumulation Adherence to these4 limits is mandatory for all laboratories[4].

ParameterRegulatory LimitOperational Implication
Standard Hazardous Waste Max 55 gallonsFederal regulations allow accumulation up to this volume before mandatory transfer[5].
Acutely Hazardous Waste Max 1 quartHighly toxic/reactive wastes require immediate removal upon reaching this limit[5].
Storage Time Limit Max 90 daysThe accumulation start date must be clearly marked on all active waste containers[4].
Container Fill Capacity Max 90% fullLeave ≥10% headspace to allow for solvent vapor expansion and prevent container rupture[4].

Operational Disposal Protocols

The overriding principle governing laboratory waste is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[5]. The following protocols are designed as self-validating systems to ensure compliance and safety.

Protocol A: Disposal of Liquid Waste (Solvent Mixtures)

When 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is dissolved in organic solvents during synthesis or assay preparation, the resulting liquid must be handled as hazardous solvent waste.

  • Matrix Segregation (The Causality Step):

    • Action: Determine if the solvent matrix contains halogens (e.g., Dichloromethane, Chloroform) or is non-halogenated (e.g., DMSO, Methanol, Ethyl Acetate).

    • Causality: Halogenated and non-halogenated wastes must be segregated. Mixing them exponentially increases commercial incineration costs and risks the formation of toxic dioxins during the high-temperature destruction process.

  • Primary Containment:

    • Action: Transfer the liquid waste into a compatible, leak-proof High-Density Polyethylene (HDPE) or glass carboy[5].

    • Validation Check: Ensure the container is chemically compatible with the solvent. Never store highly corrosive mixtures in metal containers[4].

  • Vapor Management:

    • Action: Fill the container to no more than 90% capacity.

    • Validation Check: Before sealing, observe the solution for 60 seconds to ensure no exothermic reaction or gas evolution is occurring. Use a vented cap to prevent over-pressurization from solvent vapor.

  • Labeling & Accumulation:

    • Action: Affix a GHS-compliant hazardous waste label identifying the primary solvent and listing "Sulfonamide derivative" as a toxic constituent. Mark the exact date the first drop of waste entered the container[4].

Protocol B: Disposal of Solid Waste (Powder & Consumables)

Solid waste includes residual pure API, contaminated weigh boats, pipette tips, gloves, and chromatography silica.

  • Collection:

    • Action: Place all contaminated solid consumables into a designated, rigid, puncture-resistant container lined with a heavy-duty transparent plastic bag.

  • Decontamination of Empty Vessels:

    • Action: If a glass reagent bottle is completely emptied of the compound, it is no longer subject to federal hazardous regulation. However, it must be triple-rinsed with an appropriate solvent (e.g., acetone) before the glass can be disposed of or recycled[5].

    • Causality: The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste (Protocol A), as it now contains the dissolved sulfonamide[5].

  • Sealing and Transfer:

    • Action: Once the solid waste bag is full, seal it using a gooseneck tie method. Transfer the sealed bag to the laboratory's Satellite Accumulation Area (SAA).

Mechanistic Insight: The Prohibition of Drain Disposal

Why is high-temperature incineration the only acceptable disposal route for 1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine?

The release of biologically active pharmaceuticals into the environment induces severe adverse effects on aquatic ecosystems[2]. The sulfonamide functional group is highly stable and resistant to the microbial degradation pathways utilized by municipal wastewater treatment plants. If flushed down a sink, the compound will bypass treatment, persist in the water column, and exert toxic effects on aquatic organisms[1].

High-temperature incineration (typically >1000°C) at a licensed RCRA facility is required to provide the activation energy necessary to completely cleave the robust carbon-sulfur and carbon-nitrogen bonds, oxidizing the molecule into basic, scrubbable gases (CO₂, NOₓ, SOₓ).

Waste Management Workflow Diagram

The following diagram maps the logical relationship between waste generation, segregation, and final disposal.

DisposalWorkflow Start Waste Generation: 1,4-Bis[(3,4-dimethylphenyl)sulfonyl] -2-methylpiperazine Split Determine Waste State Start->Split Solid Solid Waste (Powder, Gloves, Silica) Split->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Split->Liquid Liquid Cont1 Double-Bagged HDPE Rigid Container Solid->Cont1 Halogen Halogenated (e.g., DCM, Chloroform) Liquid->Halogen Contains Cl/F/Br NonHalogen Non-Halogenated (e.g., DMSO, EtOAc) Liquid->NonHalogen C/H/O/N only Cont2 Vented Glass/HDPE Carboy Secondary Containment Halogen->Cont2 NonHalogen->Cont2 Label Apply RCRA GHS Labels Mark Accumulation Date Cont1->Label Cont2->Label SAA Satellite Accumulation Area (Max 55 Gal, < 90 Days) Label->SAA Incinerate Licensed Hazmat Pickup High-Temperature Incineration SAA->Incinerate

Figure 1: Workflow for the segregation, containment, and RCRA-compliant disposal of sulfonamide waste.

References

  • National Research Council (US) Committee on Prudent Practices. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf, National Institutes of Health. 5

  • American Chemical Society. "Hazardous Waste and Disposal." ACS.org.3

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental. 4

  • Science.gov. "Sulfonamides: Topics by Science.gov." Science.gov Database. 1

  • National Institutes of Health (PMC). "Remediation of pharmaceuticals from contaminated water by molecularly imprinted polymers: a review." PubMed Central. 2

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